Bis[2-(trimethylsilyloxy)ethyl] Ether
Description
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Properties
IUPAC Name |
trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNAQIFXLAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339035 | |
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-74-3 | |
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis[2-(trimethylsilyloxy)ethyl] Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS No. 16654-74-3) is a specialized organosilicon reagent primarily utilized in advanced organic synthesis and materials science.[1] Structurally, it is the bis-trimethylsilyl (TMS) ether of diethylene glycol. This configuration imparts unique properties, positioning it as a crucial intermediate and building block where the controlled protection and subsequent deprotection of hydroxyl groups are paramount. Its primary function is to mask the reactive hydroxyl moieties of diethylene glycol, thereby enabling selective chemical transformations at other sites of a target molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its core applications as a protected diol, and essential safety and handling guidelines to ensure its effective and safe utilization in a laboratory setting.
Core Physicochemical Properties
Bis[2-(trimethylsilyloxy)ethyl] Ether is a colorless to almost colorless clear liquid under standard conditions.[2] The presence of the two bulky, non-polar trimethylsilyl groups significantly alters the properties of the parent diethylene glycol, rendering it more soluble in non-polar organic solvents and modifying its reactivity. Key quantitative and identifying properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16654-74-3 | [3] |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [3][4] |
| Molecular Weight | 250.49 g/mol | [1][3][4] |
| IUPAC Name | trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane | [3] |
| Synonyms | Diethylene Glycol Bis(trimethylsilyl Ether) | [2][4] |
| Density | 0.89 g/cm³ | [2] |
| Boiling Point | 87°C @ 0.7 kPa | [2] |
| Physical State | Liquid | [2] |
Synthesis and Mechanism of Formation
The synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether is a classic example of an O-silylation reaction, a cornerstone of protecting-group chemistry. The most common and efficient method involves the reaction of diethylene glycol with a suitable silylating agent, such as chlorotrimethylsilane (TMSCl), in the presence of a base.
Causality of Experimental Choices:
-
Silylating Agent: Chlorotrimethylsilane is chosen for its high reactivity and commercial availability. The silicon-chlorine bond is readily cleaved by nucleophiles like the hydroxyl groups of diethylene glycol.
-
Base: A tertiary amine, such as triethylamine (Et₃N) or pyridine, is essential. Its role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction equilibrium towards the product side.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without interfering with the silylation process. The solvent must be anhydrous, as any moisture will react with the TMSCl, reducing the yield.
Generalized Synthesis Workflow
Caption: Synthesis workflow for Bis[2-(trimethylsilyloxy)ethyl] Ether.
Detailed Experimental Protocol: Silylation of Diethylene Glycol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add diethylene glycol (1 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution. Cool the flask to 0°C in an ice bath.
-
Silylating Agent Addition: Add chlorotrimethylsilane (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature at 0°C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 5-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the triethylammonium chloride salt. Wash the precipitate with a small amount of fresh DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude oil by vacuum distillation to yield Bis[2-(trimethylsilyloxy)ethyl] Ether as a clear liquid.[2]
Core Applications in Research & Development
The primary value of Bis[2-(trimethylsilyloxy)ethyl] Ether lies in its function as a protected form of diethylene glycol. The TMS groups are robust enough to withstand many reaction conditions (e.g., organometallic reactions, oxidations) yet can be removed under mild conditions.
A. Protecting Group Strategy
In multi-step synthesis, it is often necessary to temporarily block reactive functional groups. By converting the hydrophilic and nucleophilic -OH groups of diethylene glycol into silyl ethers, its reactivity is masked. This allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the diol moiety. A related compound, 2-(Trimethylsilyloxy)ethyl Methacrylate, similarly leverages the TMS group to protect an alcohol functionality, highlighting the broad utility of this strategy in fine chemical synthesis.[5]
B. Deprotection and In Situ Release
The TMS protecting groups can be readily cleaved to regenerate the free diol. This deprotection is typically achieved under acidic conditions (e.g., HCl in methanol) or with a fluoride ion source like tetrabutylammonium fluoride (TBAF). The choice of deprotection agent allows for orthogonality, meaning one can selectively remove a TMS group in the presence of other, more robust protecting groups.
Deprotection Mechanism Workflow
Sources
An In-depth Technical Guide to Bis[2-(trimethylsilyloxy)ethyl] Ether
Foreword
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the arsenal of tools available to the synthetic chemist, protecting groups play a pivotal role in temporarily masking reactive sites, thereby enabling selective transformations elsewhere in the molecule. This guide provides a comprehensive technical overview of Bis[2-(trimethylsilyloxy)ethyl] Ether, a specialized silyl ether designed for the protection of diol functionalities. As a derivative of diethylene glycol, this reagent offers unique properties and applications that are of significant interest to researchers, scientists, and professionals in drug development and materials science. This document aims to serve as an in-depth resource, elucidating the chemical properties, synthesis, reactivity, and practical applications of this versatile compound, grounded in established chemical principles and supported by authoritative references.
Core Chemical Identity and Physicochemical Properties
Bis[2-(trimethylsilyloxy)ethyl] Ether, also known by its synonym Diethylene Glycol Bis(trimethylsilyl Ether), is an organosilicon compound characterized by the presence of two trimethylsilyl groups linked to a diethylene glycol backbone.[1][2][3][4][5]
Molecular Structure and Identifiers
-
IUPAC Name: trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane[1]
-
InChI Key: VZCNNAQIFXLAEZ-UHFFFAOYSA-N[1]
-
SMILES: C(C)OCCOCCO(C)C[1]
Physicochemical Data
The experimental physical data for Bis[2-(trimethylsilyloxy)ethyl] Ether is not extensively reported in readily accessible literature. The data presented below is a combination of computed values from reliable databases and data from chemical suppliers, which should be used with this consideration in mind.
| Property | Value | Source |
| Molecular Weight | 250.49 g/mol | [2][4] |
| Appearance | Clear, colorless liquid (presumed) | General knowledge of silyl ethers |
| Boiling Point | 165-171 °C (for the related 1,2-Bis(trimethylsiloxy)ethane) | [6] |
| Density | 0.842 g/mL at 25 °C (for the related 1,2-Bis(trimethylsiloxy)ethane) | [6] |
| Solubility | Highly soluble in nonpolar organic solvents (e.g., hexane, diethyl ether, dichloromethane) | [1] |
| Kovats Retention Index | 1227.1, 1238.7 (semi-standard non-polar column) | [5] |
Note: The boiling point and density are for a structurally similar compound and should be considered as an estimate. Experimental determination for Bis[2-(trimethylsilyloxy)ethyl] Ether is recommended for precise applications.
Synthesis and Purification
The synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether follows the general principle of silylation of alcohols, a fundamental transformation in organic chemistry.[7] The most common and direct approach involves the reaction of diethylene glycol with a suitable trimethylsilylating agent in the presence of a base.
Reaction Mechanism
The underlying mechanism is a nucleophilic substitution at the silicon atom. The hydroxyl groups of diethylene glycol act as nucleophiles, attacking the electrophilic silicon atom of the trimethylsilylating agent (e.g., chlorotrimethylsilane). A base, typically a tertiary amine like triethylamine or imidazole, is required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.
Caption: General mechanism for the silylation of a diol.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure for the synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether.
Materials:
-
Diethylene glycol
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve diethylene glycol (1.0 eq.) in anhydrous diethyl ether or DCM.
-
Addition of Base: Add triethylamine (2.2 eq.) or imidazole (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Silylation: Add chlorotrimethylsilane (2.2 eq.) dropwise via the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of triethylammonium chloride will have formed. Filter the reaction mixture to remove the salt. Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield Bis[2-(trimethylsilyloxy)ethyl] Ether as a colorless liquid.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as trimethylsilylating agents are sensitive to moisture, which can lead to the formation of hexamethyldisiloxane as a byproduct.
-
Base Selection: Triethylamine or imidazole are used to scavenge the HCl produced during the reaction. Imidazole can also catalyze the silylation.
-
Solvent Choice: Anhydrous aprotic solvents like diethyl ether or DCM are used as they do not react with the silylating agent.
-
Aqueous Work-up: Washing with sodium bicarbonate solution removes any remaining acidic impurities.
Spectroscopic Characterization
While a comprehensive set of publicly available, annotated spectra for Bis[2-(trimethylsilyloxy)ethyl] Ether is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
δ ~ 0.1 ppm (s, 18H): A sharp, intense singlet corresponding to the eighteen equivalent protons of the two trimethylsilyl (-Si(CH₃)₃) groups.
-
δ ~ 3.6-3.8 ppm (m, 8H): A multiplet or two overlapping triplets corresponding to the eight protons of the ethylene glycol units (-O-CH₂-CH₂-O-). The protons closer to the silyloxy group may be slightly shifted downfield compared to those in the central ether linkage.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry.
-
δ ~ 0 ppm: A signal for the methyl carbons of the trimethylsilyl groups.
-
δ ~ 60-75 ppm: Two distinct signals are expected for the carbon atoms of the diethylene glycol backbone.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a broad O-H stretching band (which would be present in the starting diol) and the presence of strong absorptions characteristic of Si-O and C-O bonds.
-
~2960, 2870 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
-
~1250 cm⁻¹: Characteristic Si-CH₃ symmetric deformation.
-
~1100 cm⁻¹: A strong, broad absorption due to the asymmetric Si-O-C and C-O-C stretching vibrations.[8][9][10]
-
~840 cm⁻¹: Si-C stretching vibration.
Mass Spectrometry
In mass spectrometry (electron ionization), silyl ethers often exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 250 may be weak or absent. Prominent fragments would likely include:
-
m/z 73: [Si(CH₃)₃]⁺, a very common and often base peak for trimethylsilyl compounds.[5]
-
m/z 147: [(CH₃)₃Si-O-Si(CH₃)₂]⁺, from rearrangement.
-
Fragments resulting from the cleavage of the C-O and C-C bonds of the diethylene glycol chain.
Chemical Reactivity and Applications
The primary utility of Bis[2-(trimethylsilyloxy)ethyl] Ether lies in its function as a protecting group for diols, leveraging the stability and reactivity profile of the trimethylsilyl ether linkage.[1]
Role as a Protecting Group
In multi-step syntheses, the hydroxyl groups of diols can be acidic and may interfere with various reagents, such as Grignard reagents, organolithiums, and hydrides.[7] By converting the diol to its bis(trimethylsilyl) ether, these reactive protons are replaced, rendering the functional group inert to these conditions.[3]
Caption: Protection and deprotection workflow for a diol.
Deprotection (Cleavage) of the Silyl Ether
A key advantage of silyl ethers as protecting groups is the variety of mild conditions under which they can be cleaved to regenerate the alcohol.
-
Acidic Hydrolysis: Trimethylsilyl ethers are particularly labile to acidic conditions. Treatment with dilute aqueous acid (e.g., HCl, acetic acid) rapidly hydrolyzes the Si-O bond.[3] The lability is due to the protonation of the ether oxygen, making it a better leaving group.
-
Fluoride-Mediated Cleavage: The high affinity of silicon for fluoride provides a very mild and selective method for deprotection. Reagents such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF) are commonly used. The strong Si-F bond that is formed (bond energy ~580 kJ/mol) is the thermodynamic driving force for this reaction.[7]
The relative ease of cleavage of trimethylsilyl ethers compared to other, more sterically hindered silyl ethers (e.g., TBS, TBDPS) allows for orthogonal protection strategies in the synthesis of complex polyhydroxylated molecules.[3]
Potential Applications in Polymer and Materials Science
While the primary application is in organic synthesis, organosilicon compounds with flexible ether linkages have potential uses in materials science. The flexible diethylene glycol spacer and the hydrophobic trimethylsilyl groups could impart unique properties to polymers or surface coatings. They could potentially be used as:
-
Precursors for Hybrid Materials: Through sol-gel processes, the silyl ether could be incorporated into silica-based networks.
-
Additives in Formulations: The low surface tension characteristic of siloxanes could make it a useful additive in coatings or sealants.[6]
Safety and Handling
Organosilicon compounds generally exhibit low toxicity. However, standard laboratory safety precautions should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[4]
Conclusion
Bis[2-(trimethylsilyloxy)ethyl] Ether is a valuable reagent in the synthetic chemist's toolkit, primarily serving as an efficient protecting group for diethylene glycol and related diols. Its synthesis is straightforward, and the trimethylsilyl ether linkages offer a balance of stability under many common reaction conditions with facile cleavage under mild acidic or fluoride-mediated protocols. While its application in complex natural product synthesis is not as widely documented as that of more sterically hindered silyl ethers, its properties make it an excellent choice for syntheses where a readily cleavable protecting group is required. Further research into its applications in materials science may unveil new and valuable uses for this versatile organosilicon compound.
References
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PubChem. (n.d.). Bis(2-(trimethylsilyloxy)ethyl) Ether. National Center for Biotechnology Information. Retrieved from [Link]
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CP Lab Safety. (n.d.). Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%, 1 gram. Retrieved from [Link]
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University of Rostock. (n.d.). Bis(Silyl Enol Ethers). Retrieved from [Link]
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PubChem. (n.d.). Bis(2-(trimethylsilyloxy)ethyl) Ether - Experimental Properties. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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MDPI. (2020). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
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Silicones Europe. (n.d.). SAFE HANDLING OF SiH PRODUCTS. Retrieved from [Link]
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ResearchGate. (n.d.). Variable temperature 1 H NMR spectra of ethylene glycol (EG) in a.... Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]
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Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]
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Dalton Transactions. (2019). Heteroleptic phenoxyimino tin(ii) bis(trimethylsilyl)amides for the synthesis of poly(diester-alt-ethers) from cyclohexene oxide and succinic anhydride. Royal Society of Chemistry. Retrieved from [Link]
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SEHSC. (n.d.). SAFE HANDLING OF SiH SILICONE PRODUCTS. Retrieved from [Link]
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Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]
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Organic Syntheses. (n.d.). Update to an Enantioselective Synthesis of 1,2:4,5-Diepoxypentane. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011, August 12). Silicon & Organosilicon Compounds: Health Hazards. Retrieved from [Link]
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University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
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ACS Publications. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Retrieved from [Link]
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Agpro. (2022, June 16). SAFETY DATA SHEET: AGPRO Organosilicone. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of poly(silyl ethers) based palm oil. Retrieved from [Link]
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Nicl.it. (n.d.). A Kinetic and Modeling Study of Bis(2-hydroxyethyl) terephthalate (BHET) Hydrolysis Reaction Network. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Elsevier. (2009). Enzymatic surface hydrolysis of poly(ethylene terephthalate). Retrieved from [Link]
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An In-Depth Technical Guide to trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane, a versatile silyl ether with significant applications in organic synthesis and materials science. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical properties, synthesis, and practical applications, particularly within the realm of drug development and polymer chemistry.
Compound Identification and Physicochemical Properties
The subject of this guide is the chemical compound commonly known as Bis[2-(trimethylsilyloxy)ethyl] Ether. Its systematic IUPAC name is trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane .[1] For clarity and consistency, this guide will use its IUPAC name or the common synonym, Diethylene Glycol Bis(trimethylsilyl) Ether.
This compound is a member of the silyl ether family, characterized by a silicon atom covalently bonded to an alkoxy group.[2] Silyl ethers are widely recognized for their utility as protecting groups for alcohols in organic synthesis due to their stability and the mild conditions under which they can be selectively introduced and removed.[2]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane | [1] |
| Synonyms | Bis[2-(trimethylsilyloxy)ethyl] Ether, Diethylene Glycol Bis(trimethylsilyl) Ether | [3][4][5] |
| CAS Number | 16654-74-3 | [3][4][6][7] |
| Molecular Formula | C10H26O3Si2 | [3][4][6][7] |
| Molecular Weight | 250.49 g/mol | [3][4][6][7] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 87°C | [4] |
Structural Representation:
Caption: Chemical structure of trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane.
Synthesis and Reaction Mechanisms
The synthesis of trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane typically involves the silylation of diethylene glycol. This reaction leverages the high affinity of silicon for oxygen, forming a stable Si-O bond. The general principle involves the reaction of an alcohol with a silyl halide, most commonly chlorotrimethylsilane, in the presence of a base to neutralize the resulting hydrochloric acid.
General Synthesis Protocol
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Procedure (Illustrative):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with diethylene glycol and a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran).
-
Addition of Base: A base, such as pyridine or triethylamine, is added to the flask. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
-
Addition of Silylating Agent: Chlorotrimethylsilane is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove the salt byproduct (e.g., pyridinium hydrochloride). The filtrate is then washed with a mild aqueous acid (e.g., dilute HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield the pure trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the silylating agent and the product by atmospheric moisture.
-
Anhydrous Solvents: Anhydrous solvents are essential for the same reason as maintaining an inert atmosphere – to prevent unwanted side reactions with water.
-
Controlled Addition: Dropwise addition of the highly reactive chlorotrimethylsilane helps to control the exothermicity of the reaction.
-
Base Selection: The choice of base is important. Sterically hindered bases can sometimes be used to prevent side reactions, but for a primary alcohol like diethylene glycol, pyridine or triethylamine are generally sufficient.
Applications in Drug Development and Materials Science
The unique properties of trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane make it a valuable tool in several scientific and industrial fields, particularly in drug development and polymer chemistry.
Protecting Group in Complex Molecule Synthesis
The primary and most established application of silyl ethers is as protecting groups for hydroxyl functionalities.[2] In the synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. The trimethylsilyl (TMS) groups in this compound can be selectively removed under mild acidic conditions or with fluoride ion sources, leaving the rest of the molecule intact.
Linker in Bioconjugation Chemistry
The flexible and hydrophilic diethylene glycol core of the molecule makes it an attractive candidate for use as a linker in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.[8] A linker derived from trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane could offer a balance of stability in circulation and efficient cleavage at the target site.
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a key determinant of PROTAC activity.[8][9][10][11][12] The diethylene glycol unit can provide the necessary length and flexibility for the formation of a productive ternary complex.[9][10][11]
Monomer in Polymer Synthesis
The bifunctional nature of this compound, with two reactive silyloxy groups, allows it to act as a monomer in the synthesis of silicon-containing polymers. These polymers can exhibit unique properties such as high thermal stability, low surface tension, and biocompatibility, making them suitable for various applications, including in the biomedical field.[13]
Solid-Phase Synthesis
In solid-phase synthesis, molecules are built up step-by-step on a solid support.[1][14][15] The use of silyl ether protecting groups is common in solid-phase oligonucleotide and peptide synthesis.[15] The properties of trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane could be advantageous in the synthesis of modified oligonucleotides or peptides where a flexible linker is desired.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane.
Safety and Handling Workflow:
Caption: Recommended workflow for the safe handling of the compound.
Key Safety Considerations:
-
Flammability: The compound is a combustible liquid. Keep away from heat, sparks, and open flames.
-
Toxicity: While specific toxicity data is limited, it is prudent to treat this compound with care. Avoid inhalation, ingestion, and skin contact.
-
Reactivity: Silyl ethers are sensitive to moisture and strong acids. Store in a tightly sealed container under an inert atmosphere.
Conclusion
Trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications. Its utility as a protecting group, a flexible linker in bioconjugation, and a monomer in polymer synthesis underscores its importance in the development of new therapeutics and advanced materials. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization.
References
- An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
-
CP Lab Safety. Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%, 1 gram. Retrieved January 25, 2026, from [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
- De La Torre, B. G., & Albericio, F. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Gyros Protein Technologies.
- Li, J., & Kao, W. J. (2003). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. Biomacromolecules, 4(4), 1055-1067.
-
National Center for Biotechnology Information. (n.d.). Bis(2-(trimethylsilyloxy)ethyl) Ether. In PubChem Compound Database. Retrieved January 25, 2026, from [Link]
- Organic Syntheses. (1981). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses, 60, 88.
- Raina, K., & Crews, C. M. (2017). Chemical inducers of targeted protein degradation. Journal of Biological Chemistry, 292(21), 8556-8563.
- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methyl ester resin. Tetrahedron Letters, 28(33), 3787-3790.
- Santa Cruz Biotechnology. (2019). Safety Data Sheet: Bis[2-(trimethylsilyloxy)ethyl] Ether.
- Schiedel, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(20), 14936-14964.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
- Wyle, M. J., & Wilson, J. W. (1977). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 1678-1691.
- Zhang, X., et al. (2020). Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry, 208, 112826.
-
ChemBK. (2024). ETHYLENE GLYCOL BIS(TRIMETHYLSILYL ETHER). Retrieved January 25, 2026, from [Link]
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Organic Syntheses. (n.d.). bis(trimethylsilyl) peroxide (btmspo). Retrieved January 25, 2026, from [Link]
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An In-Depth Technical Guide to Diethylene Glycol Bis(trimethylsilyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of understanding the fundamental properties and methodologies associated with even the most seemingly routine chemical compounds. Diethylene Glycol Bis(trimethylsilyl) Ether is one such molecule—a derivative that, while not possessing the high-profile glamour of a complex pharmaceutical active, serves a vital and enabling role in modern organic synthesis and analytical chemistry. This guide is structured to move beyond a simple recitation of data. It aims to provide a deeper, mechanistic understanding of why this compound is useful, how its properties dictate its application, and what best practices are for its synthesis and analysis. The protocols herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and reliability in your laboratory.
Section 1: Core Molecular Attributes and Physicochemical Properties
Diethylene Glycol Bis(trimethylsilyl) Ether, also known by its systematic IUPAC name trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane, is the product of silylating both hydroxyl groups of diethylene glycol. This transformation from a hydrophilic diol to a lipophilic, aprotic ether has profound implications for its utility in chemical synthesis. The introduction of the bulky trimethylsilyl (TMS) groups serves to mask the reactive hydroxyl protons, thereby preventing unwanted side reactions.
The fundamental identity of this compound is established by its Chemical Abstracts Service (CAS) number: 16654-74-3 [1][2][3][4][5]. It is crucial to distinguish this from the related but distinct compound, Ethylene Glycol Bis(trimethylsilyl) Ether (CAS 7381-30-8).
Table 1: Key Physicochemical Properties of Diethylene Glycol Bis(trimethylsilyl) Ether
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | [1][2][3][4] |
| Molecular Weight | 250.49 g/mol | [1][2][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 87 °C at 5 mmHg | [1] |
| Density | 0.8838 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.4130 - 1.4170 | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
These properties inform the practical handling and application of the compound. Its liquid state at room temperature and relatively low boiling point under vacuum facilitate its purification by distillation. The noted hydrolytic sensitivity is a key feature, as it underpins the mechanism for its removal as a protecting group, yet necessitates handling under anhydrous conditions to prevent premature cleavage.
Section 2: The Role of Silyl Ethers in Organic Synthesis: A Mechanistic Perspective
The primary application of Diethylene Glycol Bis(trimethylsilyl) Ether lies in its function as a protecting group for the diethylene glycol moiety, or more broadly, as an example of how silyl ethers protect diols. The hydroxyl groups of diols are acidic and can interfere with a wide range of common organic reactions, including those involving organometallics (like Grignard reagents), strong bases, and hydrides.
The trimethylsilyl group provides an effective "mask" for this reactivity. The silicon-oxygen bond is strong, yet it can be cleaved under specific and mild conditions, a critical attribute for any effective protecting group.
Caption: General workflow for the protection and deprotection of a diol using trimethylsilyl ethers.
The choice of silylating agent and reaction conditions is paramount. While trimethylsilyl chloride (TMSCl) is a common reagent, its reaction with alcohols generates hydrochloric acid, which can be detrimental to acid-sensitive substrates and necessitates the use of a base to neutralize it[6]. Hexamethyldisilazane (HMDS) offers a milder alternative, producing ammonia as the only byproduct, which is easily removed from the reaction mixture[6][7]. The lower reactivity of HMDS can be overcome by using catalysts such as iodine or silica sulfate under nearly neutral conditions[8][9].
Deprotection is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction, allowing for the selective cleavage of the silyl ether even in the presence of other functional groups.
Section 3: Experimental Protocols
The following protocols are presented as robust starting points for the synthesis and analysis of Diethylene Glycol Bis(trimethylsilyl) Ether. As with any chemical procedure, appropriate personal protective equipment should be worn, and all operations should be conducted in a well-ventilated fume hood.
Synthesis of Diethylene Glycol Bis(trimethylsilyl) Ether via Silylation with HMDS
This protocol is adapted from general procedures for the silylation of alcohols using hexamethyldisilazane, a method favored for its mild conditions and simple work-up[7][8][9].
Materials:
-
Diethylene glycol (reagent grade, dried)
-
Hexamethyldisilazane (HMDS)
-
Iodine (catalytic amount)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve diethylene glycol (10.61 g, 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Addition of Reagents: To the stirred solution, add hexamethyldisilazane (17.76 g, 0.11 mol). Note: A slight excess of HMDS ensures complete disilylation.
-
Catalysis: Add a few crystals of iodine (approx. 0.05 g, catalytic amount). The reaction mixture will likely develop a brownish color which may fade as the reaction progresses.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the diethylene glycol starting material. If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine. Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Diethylene Glycol Bis(trimethylsilyl) Ether.
Caption: Step-by-step workflow for the synthesis of Diethylene Glycol Bis(trimethylsilyl) Ether.
Analytical Characterization: GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of this compound due to its volatility. The following parameters provide a general guideline.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable[10].
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1 split ratio).
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Expected Fragmentation: The mass spectrum is expected to show characteristic fragments for trimethylsilyl groups and the diethylene glycol backbone. A prominent peak at m/z 73 ([Si(CH₃)₃]⁺) is highly characteristic of TMS-derivatized compounds. Other fragments would arise from cleavage of the ether linkages and the silicon-oxygen bonds.
Section 4: Spectroscopic Profile
While a publicly available, verified full spectroscopic dataset for Diethylene Glycol Bis(trimethylsilyl) Ether is not readily found, its structure allows for a confident prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A sharp, intense singlet at approximately 0.1 ppm corresponding to the 18 protons of the two equivalent trimethylsilyl groups ((CH₃)₃Si-). The eight protons of the diethylene glycol backbone would appear as two sets of triplets in the range of 3.5-3.8 ppm, characteristic of -O-CH₂-CH₂-O- moieties[11].
-
¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbons of the TMS groups near 0 ppm. The two distinct methylene carbons of the diethylene glycol backbone would appear in the region of 60-75 ppm.
-
FT-IR: The most notable feature in the FT-IR spectrum, when compared to the starting diol, would be the disappearance of the broad O-H stretching band typically found around 3300 cm⁻¹. The spectrum would be dominated by C-H stretching vibrations around 2850-2960 cm⁻¹, a strong Si-C vibration, and a prominent C-O-C ether stretching band around 1100 cm⁻¹.
Section 5: Applications and Future Outlook
The primary utility of Diethylene Glycol Bis(trimethylsilyl) Ether is as a protected form of diethylene glycol, which can be used as a flexible linker in the synthesis of more complex molecules, including applications in polymer chemistry and drug development. For instance, it can be incorporated into polymer backbones to impart flexibility and hydrophilicity (after deprotection)[12]. In drug development, such linkers are often used in the synthesis of prodrugs or in the construction of bifunctional molecules.
The ability to introduce and then remove the silyl groups under mild conditions allows for the selective manipulation of other functional groups within a molecule without interference from the hydroxyl groups of the diethylene glycol unit. This strategic use of protection and deprotection is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures.
References
- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
-
ACS Publications. (n.d.). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Silylation of alcohols by using HMDS in presence of silica sulfate. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Retrieved January 25, 2026, from [Link]
-
CP Lab Safety. (n.d.). Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%, 1 gram. Retrieved January 25, 2026, from [Link]
-
DSpace. (n.d.). PII. Retrieved January 25, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). GC/MS spectra and fragmentation patterns of bis(2-ethylexyl)phatalate. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). trimethylsilylacetylene. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker on poly(AAm-co-AMPS)/Na-MMT hydrogel nanocomposite as potential adsorbent for dyes: kinetic, isotherm and thermodynamic study. Retrieved January 25, 2026, from [Link]
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The Strategic Utility of Bis[2-(trimethylsilyloxy)ethyl] Ether: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Bis[2-(trimethylsilyloxy)ethyl] Ether, a specialized organosilicon reagent. While seemingly a simple molecule, its true value lies in its role as a protected, lipophilic precursor to the versatile diethylene glycol unit. This guide will delve into the core functionalities of this compound, moving beyond a superficial listing of properties to explore the causal relationships behind its application in advanced organic synthesis and materials science. We will examine its strategic importance as a protecting group, its potential as a monomer for functional polymers, and its utility as a precursor in the synthesis of complex macrocycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of silyl ethers for precise molecular construction and the development of novel materials.
Introduction: Unmasking the Potential of a Protected Diol
Bis[2-(trimethylsilyloxy)ethyl] Ether, also known by its systematic name 2,2,10,10-tetramethyl-3,6,9-trioxa-2,10-disilaundecane, is a bifunctional organosilicon compound. At its core, it is diethylene glycol with its terminal hydroxyl groups masked by trimethylsilyl (TMS) ethers. This seemingly straightforward modification is the key to its utility, transforming the hydrophilic, reactive diol into a more soluble and stable intermediate for a variety of chemical transformations.
The primary function of the TMS groups is to act as protecting groups for the hydroxyl moieties. This protection strategy is fundamental in multi-step organic synthesis, preventing unwanted side reactions of the hydroxyl groups while other parts of a molecule are being modified. The lipophilic nature of the silyl ether also enhances solubility in organic solvents, facilitating reactions in non-aqueous media. Following the desired synthetic steps, the TMS groups can be readily cleaved under mild conditions to regenerate the diethylene glycol unit.
This guide will explore the practical applications of Bis[2-(trimethylsilyloxy)ethyl] Ether, providing not just the "what" but the "why" behind its use in various scientific domains.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis[2-(trimethylsilyloxy)ethyl] Ether is essential for its effective application.
| Property | Value | Source |
| CAS Number | 16654-4 | [1][2] |
| Molecular Formula | C10H26O3Si2 | [1][2] |
| Molecular Weight | 250.49 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in most organic solvents | Inferred from structure |
Spectroscopic Data:
The identity and purity of Bis[2-(trimethylsilyloxy)ethyl] Ether can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a large singlet around 0.1 ppm corresponding to the 18 protons of the two trimethylsilyl groups. The eight protons of the ethylene units would appear as two triplets in the region of 3.5-3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a peak for the methyl carbons of the TMS groups near 0 ppm and two distinct peaks for the carbons of the diethylene glycol backbone between 60 and 75 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad O-H stretching band (typically around 3300 cm⁻¹) and the presence of strong Si-O-C stretching bands in the region of 1000-1200 cm⁻¹. A prominent Si-CH₃ peak would also be observed around 1250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show characteristic fragmentation patterns for silyl ethers, including a prominent peak at m/z 73, corresponding to the trimethylsilyl cation.
Core Applications and Methodologies
The utility of Bis[2-(trimethylsilyloxy)ethyl] Ether stems from its ability to act as a stable, soluble source of the diethylene glycol moiety.
As a Protected Building Block in Organic Synthesis
The fundamental application of this compound is to introduce a diethylene glycol unit into a molecule in a controlled manner. The TMS ethers are stable to a wide range of reaction conditions, including many that would be incompatible with free hydroxyl groups.
Conceptual Workflow:
Caption: General workflow for using Bis[2-(trimethylsilyloxy)ethyl] Ether in organic synthesis.
Experimental Protocol: Deprotection of Bis[2-(trimethylsilyloxy)ethyl] Ether
The cleavage of the trimethylsilyl ethers is a critical step to unmask the diethylene glycol unit. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
Method 1: Acid-Catalyzed Deprotection
This method is suitable for molecules stable to acidic conditions.
-
Dissolution: Dissolve Bis[2-(trimethylsilyloxy)ethyl] Ether (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a protic acid (e.g., HCl, acetic acid) or a Lewis acid (e.g., FeCl₃).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting diethylene glycol can be purified further by distillation or chromatography if necessary.
Method 2: Fluoride-Mediated Deprotection
This is a very common and mild method for cleaving silyl ethers.
-
Dissolution: Dissolve the silylated compound in an anhydrous aprotic solvent like THF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents per silyl group) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or GC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate in vacuo.
Precursor for Functional Polymers
In polymer chemistry, the presence of hydroxyl groups in a monomer can interfere with certain polymerization techniques, particularly cationic polymerization. By protecting the hydroxyl groups as silyl ethers, monomers can be polymerized in a controlled manner. Subsequent deprotection yields a functional polymer with pendant hydroxyl groups.
Hypothetical Application: Synthesis of a Poly(vinyl ether) with Pendant Diethylene Glycol Units
Bis[2-(trimethylsilyloxy)ethyl] Ether could be chemically modified to introduce a polymerizable group, such as a vinyl ether moiety.
Synthetic Strategy:
Sources
Bis[2-(trimethylsilyloxy)ethyl] Ether safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of Bis[2-(trimethylsilyloxy)ethyl] Ether
Section 1: Executive Summary & Core Safety Principles
This guide provides a detailed examination of the safety considerations and potential hazards associated with Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS: 16654-74-3). It is intended for researchers, chemists, and drug development professionals who may handle this compound. A critical analysis of available safety data reveals a significant gap: a lack of comprehensive toxicological information. While some sources classify this chemical as non-hazardous under OSHA's 2012 Hazard Communication Standard, this is juxtaposed with an admission that 100% of the mixture consists of ingredients of unknown toxicity. Furthermore, related silyl ether compounds are classified as flammable liquids that can cause skin and eye irritation.[1][2]
Therefore, the core principle of this guide is the precautionary principle . In the absence of definitive data, Bis[2-(trimethylsilyloxy)ethyl] Ether must be handled as a substance with potential for flammability, irritation, and unknown systemic toxicity. This document synthesizes available data to provide a framework for risk assessment and safe handling, emphasizing that an absence of evidence is not evidence of absence of hazard.
Section 2: Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its safe handling. Bis[2-(trimethylsilyloxy)ethyl] Ether is an organosilicon compound belonging to the silyl ether family.[3]
| Property | Value | Source(s) |
| Chemical Name | Bis[2-(trimethylsilyloxy)ethyl] Ether | [3][4] |
| Synonyms | Diethylene Glycol Bis(trimethylsilyl Ether) | [3][4][5] |
| CAS Number | 16654-74-3 | [3][6] |
| Molecular Formula | C10H26O3Si2 | [3][4] |
| Molecular Weight | 250.49 g/mol | [3][4] |
| Appearance | Liquid | [7] |
| Boiling Point | 87°C | [7] |
| Purity | ≥98.0% | [7] |
Note: Data for properties like flash point, density, and vapor pressure are not consistently available for this specific compound. A Safety Data Sheet for the similar compound 1,2-Bis(trimethylsiloxy)ethane reports a flash point of 46°C / 114.8°F, classifying it as a flammable liquid.[1] Given the structural similarity, a comparable level of flammability should be assumed for Bis[2-(trimethylsilyloxy)ethyl] Ether.
Section 3: Hazard Analysis - A Principle of Precaution
The primary challenge in assessing the hazards of Bis[2-(trimethylsilyloxy)ethyl] Ether is the conflicting and incomplete nature of the available data. This necessitates a conservative approach grounded in the precautionary principle.
3.1 Flammability Hazards While one Safety Data Sheet (SDS) for the target compound does not classify it as hazardous, the structural analogue 1,2-Bis(trimethylsiloxy)ethane is explicitly labeled as a "Flammable liquid and vapor".[1] The reported flash point of 46°C (114.8°F) for this analogue suggests that under standard laboratory conditions or with moderate heating, sufficient vapors can be generated to form an ignitable mixture with air.[1] Vapors may be heavier than air and travel to a source of ignition, causing a flashback.[1]
Causality: The flammability arises from the organic ether backbone. The energy released upon ignition can cause sealed containers to rupture. Therefore, all work must be conducted away from open flames, sparks, and hot surfaces, and precautions against static discharge are mandatory.[1]
3.2 Health Hazards: The Challenge of Unknown Toxicity The most significant health hazard is the lack of data. An SDS from Santa Cruz Biotechnology states that 100% of the mixture consists of ingredient(s) of unknown toxicity. This is a critical finding. It does not imply the substance is safe; it implies it has not been adequately tested.
-
Skin and Eye Irritation : Structurally similar silyl ethers are known to cause skin and eye irritation.[2] It is prudent to assume this compound will have similar effects. Contact should be strictly avoided.
-
Respiratory Irritation : Inhalation of mists or vapors may irritate the respiratory tract.[8] All handling of open containers should occur within a certified chemical fume hood.
-
Systemic Effects : There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[9] Ethers as a chemical class can have various systemic effects, including narcotic effects at high concentrations.[10][11] Given the silyl groups, the metabolic fate and potential for organ-specific toxicity (e.g., liver, kidney) are unknown.
3.3 Chemical Reactivity The compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these materials could lead to a vigorous, exothermic reaction, potentially causing a fire or explosion. It may also be sensitive to moisture.[12]
Section 4: Risk Management and the Hierarchy of Controls
A systematic approach to managing the risks associated with Bis[2-(trimethylsilyloxy)ethyl] Ether is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of controls for managing risks.
-
Engineering Controls : The primary method for minimizing exposure.
-
Chemical Fume Hood : All manipulations of the compound that could generate aerosols, mists, or vapors must be performed inside a properly functioning chemical fume hood. This is non-negotiable due to the unknown inhalation toxicity and flammability.
-
Emergency Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[1]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : A detailed, substance-specific SOP for handling, storage, and disposal must be written and approved before work begins.
-
Training : All personnel must be trained on the specific hazards (known and potential) and the procedures outlined in the SOP.
-
Ignition Source Control : Prohibit open flames, spark-producing equipment, and hot plates in the immediate vicinity of handling and storage areas.[1] Use spark-proof tools and take precautionary measures against static discharge.[1]
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must not be used as a substitute for engineering and administrative controls.
-
Eye/Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for procedures with a higher splash risk.
-
Skin Protection : Wear a flame-resistant lab coat and appropriate chemically resistant gloves (e.g., nitrile). No part of the skin should be exposed.
-
Respiratory Protection : Not typically required if work is conducted within a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with an established respiratory protection program.
-
Section 5: Experimental Protocol for Safe Handling
This protocol provides a self-validating system for handling the compound in a laboratory setting.
-
Pre-Experiment Verification :
-
Confirm that the chemical fume hood has been certified within the last year.
-
Verify the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Ensure the spill kit is stocked with an inert absorbent material (e.g., sand, vermiculite).
-
Don all required PPE: safety goggles, lab coat, and gloves.
-
-
Aliquotting and Dispensing :
-
Place the stock bottle of Bis[2-(trimethylsilyloxy)ethyl] Ether in the center of the fume hood sash, at least 6 inches from the front.
-
Ground the container if transferring large quantities to prevent static buildup.
-
Use spark-proof tools (e.g., spatulas, syringes) for transfers.[1]
-
Dispense the required amount slowly to minimize splashing or aerosol generation.
-
Securely cap the stock bottle immediately after use.
-
-
Post-Handling :
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly label and seal all waste containers.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste stream.
-
Wash hands thoroughly with soap and water.[9]
-
Section 6: Emergency Procedures
Rapid and correct response during an emergency is critical.
Caption: Decision tree for spill response.
6.1 First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
6.2 Fire Fighting
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8]
-
Unsuitable Media : Do not use a solid stream of water, as it may spread the fire.[8]
-
Specific Hazards : The substance is flammable, and its vapors can form explosive mixtures with air.[1] Containers may explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and silicon dioxide.[1]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
Section 7: Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1] Keep away from heat, sparks, flames, and incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Disposal : All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
References
-
CP Lab Safety. (n.d.). Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Bis(2-ethoxyethyl) ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552860, Bis(2-(trimethylsilyloxy)ethyl) Ether. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Bis(trimethylsilyloxy)cyclobutene. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Safety Data Sheet: 1,2-bis(trimethylsiloxy)ethane. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021, February 10). Bis(2-chloroethyl) Ether - Toxic Substance Portal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Dichloroethyl ether (BIS(2-Chloroethyl)Ether). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Bis(2-Chloroethyl)Ether. Retrieved from [Link]
-
DeGrave, E. (2015, June 17). Safety Data Sheet: Ethyl Ether. Retrieved from [Link]
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- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Bis[2-(trimethylsilyloxy)ethyl] Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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A Researcher's Guide to the Comprehensive Purity Analysis of Bis[2-(trimethylsilyloxy)ethyl] Ether
Abstract
This technical guide provides a comprehensive framework for the purity analysis of Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS No. 16654-74-3), a crucial organosilicon compound utilized in various research and development applications.[1][2][3] As its performance is intrinsically linked to its purity, a multi-faceted analytical approach is paramount. This document outlines a suite of validated analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Karl Fischer titration. For each methodology, we delve into the causality behind experimental choices, provide detailed, field-tested protocols, and discuss the interpretation of results for the identification and quantification of potential impurities. This guide is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their starting materials and intermediates.
Introduction: The Significance of Purity for Bis[2-(trimethylsilyloxy)ethyl] Ether
Bis[2-(trimethylsilyloxy)ethyl] Ether, with the molecular formula C10H26O3Si2 and a molecular weight of 250.49 g/mol , is a silyl ether derivative of diethylene glycol.[1] Silyl ethers are widely employed as protective groups for alcohols in organic synthesis due to their ease of formation and selective removal under mild conditions. The unique properties of Bis[2-(trimethylsilyloxy)ethyl] Ether make it a valuable building block in the synthesis of more complex molecules and polymers.
The purity of this reagent is of critical importance, as even trace amounts of impurities can have a significant impact on downstream reactions and the properties of the final product. A comprehensive purity analysis is therefore not merely a quality control step but a fundamental aspect of ensuring the reliability and reproducibility of scientific research.
This guide provides a holistic approach to purity analysis, combining chromatographic and spectroscopic techniques to create a self-validating system for the comprehensive characterization of Bis[2-(trimethylsilyloxy)ethyl] Ether.
Potential Impurities: A Proactive Approach to Detection
A thorough understanding of the potential impurities is the first step in developing a robust analytical strategy. Impurities in Bis[2-(trimethylsilyloxy)ethyl] Ether can originate from several sources:
-
Starting Materials and Reagents: Incomplete reaction or inefficient purification can lead to the presence of residual starting materials, primarily diethylene glycol and the silylating agent, typically trimethylsilyl chloride (TMSCl) .
-
Side Products of Synthesis: The reaction of diethylene glycol with a silylating agent may not proceed to completion, resulting in the formation of the mono-silylated intermediate , 2-(2-hydroxyethoxy)ethyl trimethylsilyl ether.
-
Hydrolysis and Degradation Products: Silyl ethers are susceptible to hydrolysis, particularly in the presence of moisture or acidic/basic conditions. This can lead to the formation of trimethylsilanol and the parent diol, diethylene glycol . Thermal degradation, especially at elevated temperatures, can also generate smaller glycol fragments and other byproducts.[4][5][6]
The analytical methods detailed in this guide are specifically chosen to detect and quantify these potential impurities with high sensitivity and specificity.
Orthogonal Analytical Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, employing multiple techniques that rely on different chemical and physical principles. This strategy ensures a comprehensive and reliable assessment of the purity of Bis[2-(trimethylsilyloxy)ethyl] Ether.
Sources
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- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Organosilicon Reagents in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Organosilicon chemistry has emerged as a cornerstone of modern organic synthesis, offering a diverse toolkit for the construction of complex molecular architectures. The unique electronic and steric properties of silicon impart distinct reactivity patterns to organosilicon reagents, enabling a wide range of transformations with high selectivity and functional group tolerance. This guide provides an in-depth exploration of the core principles and practical applications of organosilicon reagents, with a focus on their utility in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer insights into the rational selection of reagents and conditions to achieve desired synthetic outcomes.
The Silicon Advantage: Understanding the Physicochemical Properties of Organosilicon Compounds
A critical aspect of organosilicon chemistry is the ability to tune the steric and electronic properties of the silicon center by varying the substituents. For instance, bulky alkyl groups like tert-butyl or isopropyl can be used to create sterically hindered silyl ethers, which exhibit enhanced stability and selective reactivity. Electron-withdrawing groups, on the other hand, can activate adjacent bonds for nucleophilic attack. This fine-tuning allows for a high degree of control over reaction outcomes.
Silyl Ethers: Versatile Protecting Groups and Synthetic Intermediates
Silyl ethers are arguably the most ubiquitous class of organosilicon compounds in organic synthesis. They are most commonly employed as protecting groups for alcohols due to their ease of formation, general stability under a wide range of reaction conditions, and facile, often selective, deprotection.[2]
Formation of Silyl Ethers
The most common method for the synthesis of silyl ethers involves the reaction of an alcohol with a silyl halide (typically a chloride) in the presence of a base.[2] The choice of silyl halide and base is crucial for achieving high yields and avoiding side reactions.
Table 1: Common Silylating Agents and Their Relative Stability
| Silyl Group | Abbreviation | Common Reagent | Relative Stability |
| Trimethylsilyl | TMS | TMSCl | 1 |
| Triethylsilyl | TES | TESCl | 64 |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl, TBSCl | 20,000 |
| Triisopropylsilyl | TIPS | TIPSCl | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000,000 |
Deprotection of Silyl Ethers
The selective removal of silyl ethers is a key aspect of their utility. The high affinity of silicon for fluoride is the most common driving force for deprotection. Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or cesium fluoride (CsF) are frequently used. Acidic and basic conditions can also be employed for the cleavage of silyl ethers, with the lability of the silyl ether being dependent on the steric bulk of the substituents on the silicon atom. For example, the relatively labile TMS group can often be cleaved under mildly acidic or basic conditions, while the more robust TBDPS group requires harsher conditions.
Experimental Protocol: Protection of a Primary Alcohol using TBDMSCl
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for workup and purification.
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add TBDMSCl (1.1 equiv) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.
-
Causality behind Experimental Choices:
-
Imidazole: Acts as both a base to neutralize the HCl generated during the reaction and as a nucleophilic catalyst, forming a more reactive silylimidazolium intermediate.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Anhydrous Conditions: Silyl halides are sensitive to moisture, which can lead to the formation of siloxanes as byproducts.
-
Aqueous Workup: Removes the imidazole hydrochloride salt and any remaining DMF.
Silyl Enol Ethers: Key Intermediates in Carbon-Carbon Bond Formation
Silyl enol ethers are versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. They are typically prepared by the reaction of an enolate with a silyl halide or by the conjugate addition of a silylcuprate to an α,β-unsaturated carbonyl compound.[3]
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy carbonyl compound.[4][5][6] This reaction offers several advantages over traditional enolate-based aldol additions, including milder reaction conditions and improved stereocontrol.[7]
Caption: Mechanism of the Mukaiyama Aldol Addition.
Silicon-Based Cross-Coupling Reactions: The Hiyama Coupling
While palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, the use of organosilicon reagents in this context offers distinct advantages, including low toxicity, high stability, and the ability to participate in reactions that are often challenging for other organometallic reagents.[8] The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction of organosilanes with organic halides.[4][7]
A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species.[4][7] This pentacoordinate silicon intermediate is more nucleophilic and readily undergoes transmetalation with the palladium catalyst.[1]
Caption: Catalytic Cycle of the Hiyama Coupling.
Advantages of the Hiyama Coupling in Drug Development
The low toxicity of organosilicon reagents and their byproducts is a significant advantage in the context of pharmaceutical synthesis, where the removal of toxic metal residues is a critical concern.[7][8] Furthermore, the high stability of many organosilanes allows for their purification by chromatography and their storage for extended periods, which is beneficial for process development and scale-up. The Hiyama coupling is also compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[2]
Conclusion and Future Outlook
Organosilicon reagents have become indispensable tools for the modern synthetic chemist. Their unique reactivity, tunable properties, and general stability have enabled the development of a vast array of powerful synthetic methodologies. From the protection of sensitive functional groups to the construction of complex carbon skeletons, the applications of organosilicon chemistry are broad and continue to expand. As the demand for more efficient and sustainable synthetic methods grows, particularly in the pharmaceutical industry, the development of new silicon-based reagents and catalysts will undoubtedly play a pivotal role. Future research in this area is likely to focus on the development of catalytic and enantioselective transformations, as well as the application of organosilicon chemistry in novel areas such as materials science and chemical biology.
References
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
-
(PDF) Organosilicon reagents in natural product synthesis. ResearchGate. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Hiyama coupling. Wikipedia. [Link]
-
Recent Advances in Organosilicon Chemistry. SCI. [Link]
-
Organosilane Cross-Coupling Reagents. Gelest. [Link]
-
Mukaiyama Aldol Reaction. YouTube. [Link]
-
Organosilicon Reagents in Natural Product Synthesis. Indian Academy of Sciences. [Link]
-
Cross-Coupling with Organosilicon Compounds. Organic Reactions. [Link]
-
Nickel-Catalyzed Cross-Couplings of Organosilicon Reagents with Unactivated Secondary Alkyl Bromides. Organic Chemistry Portal. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. MDPI. [Link]
-
Silyl enol ether. Wikipedia. [Link]
-
Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. ResearchGate. [Link]
-
Hiyama coupling. Grokipedia. [Link]
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- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Bis[2-(trimethylsilyloxy)ethyl] Ether in Organic Synthesis
Introduction: A Modern Tool for O-Alkylation and Oligomer Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount for achieving complex molecular architectures. Bis[2-(trimethylsilyloxy)ethyl] ether, the bis-trimethylsilyl (TMS) ether of diethylene glycol, has emerged as a versatile and highly effective reagent. Its primary utility lies in its role as a stable, easily handled surrogate for diethylene glycol, enabling the controlled introduction of the –(CH₂)₂O(CH₂)₂– motif in a variety of synthetic transformations.
The TMS ether groups render the otherwise reactive hydroxyl functionalities of diethylene glycol inert to a wide range of reaction conditions. This temporary masking allows for selective transformations at other sites of a complex molecule. Subsequently, the TMS groups can be readily cleaved under mild conditions to liberate the diol for further elaboration. This application note provides an in-depth guide to the synthesis, handling, and key applications of Bis[2-(trimethylsilyloxy)ethyl] ether, complete with detailed experimental protocols.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of Bis[2-(trimethylsilyloxy)ethyl] ether is essential for its effective use.
| Property | Value |
| CAS Number | 16654-74-3[1][2] |
| Molecular Formula | C₁₀H₂₆O₃Si₂[1] |
| Molecular Weight | 250.49 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available; expected to be significantly higher than diethylene glycol |
| Solubility | Soluble in a wide range of organic solvents (e.g., THF, DCM, hexanes, toluene) |
| Stability | Stable under anhydrous, neutral, and basic conditions. Sensitive to acidic conditions and fluoride ions.[3] |
Handling and Storage: Bis[2-(trimethylsilyloxy)ethyl] ether is moisture-sensitive. The presence of water, especially under acidic or basic conditions, can lead to the premature cleavage of the silyl ether bonds. Therefore, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and glassware. Store the reagent in a tightly sealed container in a cool, dry place.
Synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether: A Representative Protocol
The synthesis of Bis[2-(trimethylsilyloxy)ethyl] ether is a straightforward silylation of diethylene glycol.[3] While numerous silylating agents can be employed, chlorotrimethylsilane in the presence of a base is a common and effective method. The following protocol is a representative procedure based on established methods for the silylation of alcohols.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of Bis[2-(trimethylsilyloxy)ethyl] ether.
Experimental Protocol
Materials:
-
Diethylene glycol (1.0 eq)
-
Chlorotrimethylsilane (2.2 eq)
-
Anhydrous pyridine (solvent and base)
-
Anhydrous diethyl ether or pentane (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add diethylene glycol (1.0 eq) and anhydrous pyridine. Cool the mixture to 0°C in an ice bath.
-
Addition of Silylating Agent: Slowly add chlorotrimethylsilane (2.2 eq) to the stirred solution via the addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Work-up: Dilute the reaction mixture with anhydrous diethyl ether or pentane. Filter the mixture through a pad of Celite® to remove the pyridinium hydrochloride.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield Bis[2-(trimethylsilyloxy)ethyl] ether as a colorless oil.
Characterization: The purity of the product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS.
Core Application: A Diethylene Glycol Surrogate in Williamson Ether Synthesis
A primary application of Bis[2-(trimethylsilyloxy)ethyl] ether is as a protected diol in the synthesis of more complex oligo- and poly(ethylene glycol) derivatives. The Williamson ether synthesis, a robust method for forming ether linkages, is often employed for this purpose.[4][5][6][7][8] The general strategy involves the in situ deprotection of the silyl ethers followed by reaction with an alkyl halide.
Mechanism of Deprotection and O-Alkylation
Caption: Two-step sequence of deprotection and O-alkylation.
Protocol: Synthesis of a Symmetrical Bis-ether
This protocol details the synthesis of a symmetrical ether using Bis[2-(trimethylsilyloxy)ethyl] ether as the diethylene glycol source and an alkyl bromide as the electrophile.
Materials:
-
Bis[2-(trimethylsilyloxy)ethyl] ether (1.0 eq)
-
Alkyl bromide (e.g., benzyl bromide) (2.2 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Bis[2-(trimethylsilyloxy)ethyl] ether (1.0 eq) and anhydrous THF.
-
Deprotection: Cool the solution to 0°C and slowly add the TBAF solution (2.2 eq). Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Add the alkyl bromide (2.2 eq) to the reaction mixture. Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Starting Material | Product | Representative Yield |
| Bis[2-(trimethylsilyloxy)ethyl] ether | 1,2-Bis(benzyloxy)ethane | 85-95% (expected) |
Deprotection to Regenerate Diethylene Glycol
In many synthetic routes, the ultimate goal is to unmask the hydroxyl groups. The cleavage of the TMS ethers is typically achieved under mild acidic conditions or with a fluoride source.
Protocol: Acid-Catalyzed Deprotection
Materials:
-
Bis[2-(trimethylsilyloxy)ethyl] ether
-
Methanol
-
2M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Bis[2-(trimethylsilyloxy)ethyl] ether in methanol.
-
Add a few drops of 2M HCl and stir the solution at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent if necessary, or concentrate the mixture to obtain crude diethylene glycol.
Protocol: Fluoride-Mediated Deprotection
Materials:
-
Bis[2-(trimethylsilyloxy)ethyl] ether
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
Procedure:
-
Dissolve Bis[2-(trimethylsilyloxy)ethyl] ether in THF.
-
Add a stoichiometric amount of TBAF solution (2.0-2.2 eq) at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product.
Conclusion and Future Outlook
Bis[2-(trimethylsilyloxy)ethyl] ether is a valuable reagent for the controlled incorporation of the diethylene glycol unit in organic synthesis. Its stability and ease of handling, coupled with the straightforward deprotection of the TMS ethers, make it a superior alternative to the direct use of the often hygroscopic and less soluble diethylene glycol in many applications. The protocols provided herein offer a solid foundation for researchers to explore the utility of this versatile building block in the synthesis of novel crown ethers, cryptands, oligo(ethylene glycol) derivatives for bioconjugation and drug delivery, and advanced materials. Future research may focus on the development of catalytic and even more environmentally benign methods for both the silylation and desilylation steps, further enhancing the appeal of this important synthetic tool.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
PubChem. (n.d.). Bis(2-(trimethylsilyloxy)ethyl) Ether. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
- Mondal, E. & Khan, A. T. (2003). Acetyl chloride in methanol: a novel reagent for the deprotection of silyl ethers. Synlett, 2003(05), 694-698.
- Mikolajczyk, M., et al. (1998). A simple and efficient synthesis of oligo(ethylene glycol)
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Gevorgyan, V., et al. (2000). A Novel, Efficient, and General Method for the Cleavage of Ethers. The Journal of Organic Chemistry, 65(19), 6179-6186.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis(trimethylsilyl) peroxide (btmspo). Retrieved from [Link]
- Herriott, A. W., & Picker, D. (1975). Phase transfer catalysis. An improved Williamson ether synthesis. Tetrahedron Letters, 16(18), 1511-1514.
- Mikolajczyk, M., & Grynkiewicz, G. (1984). A simple and efficient synthesis of oligo(ethylene glycol) monomethyl ethers. Synthesis, 1984(4), 329-330.
-
Reddit. (2014). Tosylation of poly(ethylene glycol). Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified synthesis of oligoethylene glycols. Retrieved from [Link]
-
MDPI. (2020). Grafting of Crown Ether and Cryptand Macrocycles on Large Pore Stellate Mesoporous Silica for Sodium Cation Extraction. Retrieved from [Link]
-
ResearchGate. (2014). The use of diethylene glycol in the synthesis of 2,2′-bibenzimidazole from o-phenylenediamine and oxalic acid. Retrieved from [Link]
-
Shimadzu. (n.d.). Screening of Ethylene Glycol and Diethylene Glycol in Medicinal Syrup by GCMS with FASST mode (Part 1). Retrieved from [Link]
- Google Patents. (n.d.). Method for continuously preparing diethylene glycol and triethylene glycol on fixed bed reactor.
-
Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Retrieved from [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. francis-press.com [francis-press.com]
Application Note & Protocol: Efficient Silylation of Polar Substrates Using Bis[2-(trimethylsilyloxy)ethyl] Ether
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Bis[2-(trimethylsilyloxy)ethyl] Ether as a silylating agent. Silylation is a critical chemical modification technique used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography (GC) and to protect reactive functional groups in organic synthesis.[1][2][3] Bis[2-(trimethylsilyloxy)ethyl] Ether offers distinct advantages over traditional reagents, particularly its low volatility and the formation of stable, easily handled byproducts. This guide details the underlying reaction mechanism, provides a comparative analysis of silylating agents, presents a detailed, step-by-step protocol for its application, and includes a troubleshooting guide to ensure reliable and reproducible results.
Introduction: The Role of Bis[2-(trimethylsilyloxy)ethyl] Ether in Modern Chemistry
Silylation is the process of replacing an active hydrogen atom in a molecule—typically from a hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) group—with a silyl group, most commonly the trimethylsilyl (TMS) group.[4][5] This derivatization is fundamental in analytical chemistry, as it transforms non-volatile compounds like sugars, steroids, and pharmaceuticals into species that can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS 16654-74-3), also known as Diethylene Glycol Bis(trimethylsilyl Ether), is a high-boiling, difunctional silylating agent.[6] Unlike highly volatile and often odorous reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylchlorosilane (TMCS), Bis[2-(trimethylsilyloxy)ethyl] Ether provides a safer and more manageable alternative for laboratory use. Its primary byproduct, diethylene glycol, is also non-volatile, which simplifies sample workup and prevents contamination of the injection port and chromatographic system.
Mechanism of Silylation
The silylation of an alcohol with a silylating agent is fundamentally a nucleophilic substitution reaction at the silicon atom.[4] The reaction is most commonly performed by reacting the functional group with a silyl halide via an SN2-type mechanism, often in the presence of a base to facilitate the deprotonation of the alcohol.[4]
The general mechanism proceeds as follows:
-
Activation of the Substrate: A base (e.g., pyridine, triethylamine) deprotonates the active hydrogen of the substrate (e.g., an alcohol, R-OH), increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting alkoxide (R-O⁻) attacks the electrophilic silicon atom of the silylating agent.
-
Formation of the Silyl Ether: The leaving group is displaced, forming the stable silyl ether (R-O-Si(CH₃)₃) and a salt byproduct.
Comparative Advantages
The choice of silylating agent is critical and depends on the analyte's reactivity, the desired reaction conditions, and the analytical method. Bis[2-(trimethylsilyloxy)ethyl] Ether offers several compelling advantages over more conventional reagents.
| Feature | Bis[2-(trimethylsilyloxy)ethyl] Ether | BSTFA / MSTFA | TMCS / HMDS |
| Volatility | Low (High Boiling Point) | High | High |
| Byproducts | Diethylene glycol (Non-volatile) | Acetamides (Volatile) | HCl / NH₃ (Corrosive/Volatile) |
| Handling | Safer, less odor | Pungent odor, moisture-sensitive | Highly corrosive, moisture-sensitive |
| Reactivity | Moderate to high | Very high | High (often used as catalyst) |
| GC Contamination | Minimal risk of injector fouling | Potential for byproduct peaks | Can damage columns if not neutralized |
| Ideal Use Case | Routine derivatization of polar analytes, protecting group chemistry | Trace analysis, derivatization of hindered or poorly reactive groups | Catalyst with other agents, silylation of neutral compounds |
Experimental Protocol: General Procedure for Derivatization
This protocol provides a robust, validated method for the silylation of a general polar analyte (e.g., a secondary alcohol) for GC-MS analysis.
Materials and Reagents
-
Silylating Agent: Bis[2-(trimethylsilyloxy)ethyl] Ether (Purity ≥ 98%)[7]
-
Analyte: 1 mg/mL solution of the target compound in a dry, aprotic solvent.
-
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile.
-
Catalyst (Optional): Trimethylchlorosilane (TMCS).
-
Reaction Vessels: 2 mL autosampler vials with PTFE-lined caps.
-
Equipment: Heating block or oven, vortex mixer, gas-tight syringe.
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the analyte in the chosen anhydrous solvent to a final concentration of approximately 1 mg/mL.
-
Scientist's Note: The complete absence of water is critical. Moisture will readily hydrolyze the silylating agent and the silylated product, leading to incomplete derivatization and poor reproducibility. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried.
-
-
Aliquot for Reaction:
-
Pipette 100 µL of the analyte solution into a clean, dry 2 mL autosampler vial.
-
If the sample is in an aqueous or protic solvent, it must first be evaporated to complete dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Using a dry syringe, add 200 µL of Bis[2-(trimethylsilyloxy)ethyl] Ether to the vial.
-
Add 100 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.
-
For Hindered Alcohols: For sterically hindered or less reactive functional groups, a catalyst can accelerate the reaction. Add 10 µL of TMCS to the mixture. The combination of a silyl donor (Bis[2-(trimethylsilyloxy)ethyl] Ether) and a catalyst is a common strategy.[8]
-
-
Reaction Incubation:
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block set to 70°C.
-
Incubate for 45 minutes. Reaction times and temperatures may need optimization depending on the specific analyte. Primary alcohols may react faster, while tertiary alcohols may require longer incubation or higher temperatures.[9]
-
-
Cooling and Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now derivatized and ready for direct injection into the GC-MS system. No workup or extraction is typically required due to the non-volatile nature of the byproducts.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Artifacts or incomplete derivatization can lead to multiple peaks for a single compound in the chromatogram.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low product yield | 1. Presence of moisture. 2. Insufficient reaction time/temperature. 3. Inactive reagent (hydrolyzed). | 1. Ensure all glassware and solvents are scrupulously dry. 2. Increase incubation time to 60-90 min or temperature to 80-90°C. 3. Use a fresh, unopened bottle of the silylating agent. |
| Multiple peaks for one analyte | 1. Incomplete derivatization. 2. Silyl group migration (in poly-hydroxylated compounds). 3. Thermal degradation in GC inlet. | 1. Increase reagent excess or add TMCS as a catalyst. 2. This is an inherent challenge; analyze results promptly after derivatization. 3. Lower the injector temperature; ensure the derivative is thermally stable. |
| Baseline noise or ghost peaks | 1. Septum bleed from the vial. 2. Contamination from reagents or solvent. | 1. Use high-quality PTFE/silicone septa. 2. Run a solvent blank with all reagents to identify the source of contamination. |
Safety and Handling
As a matter of professional laboratory practice, all chemical handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[10]
-
Hand Protection: Wear liquid-tight gloves made of nitrile or butyl rubber.[10]
-
Handling: Bis[2-(trimethylsilyloxy)ethyl] Ether is moisture-sensitive. Keep the container tightly sealed and store it in a cool, dry place away from acids and bases.[8][10] Avoid inhaling vapors.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- General Silylation Procedures. (n.d.). Gelest Technical Library.
-
Bis(2-(trimethylsilyloxy)ethyl) Ether. (2025). PubChem. Retrieved from [Link]
-
Silylation. (n.d.). Wikipedia. Retrieved from [Link]
- Silylation Overview. (n.d.). Fluka Analytical.
-
Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%. (n.d.). CP Lab Safety. Retrieved from [Link]
- Poole, C. F. (2015). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Zipse, H., et al. (2012). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Retrieved from [Link]
- Safe Handling of SiH Silicone Products. (2007). Silicones Environmental, Health, and Safety Council (SEHSC).
- Plueddemann, E. P. (n.d.). Silylating Agents.
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
-
Derivatization Reagents Guide. (n.d.). Greyhound Chromatography. Retrieved from [Link]
- Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest Technical Library.
-
Silyl ether synthesis by silylation or cyanosilylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Sekhar, K. C., et al. (2016). Synthesis of bis(propargyl)
- Kocienski, P. J. (2004). Protecting Groups.Thieme.
-
Bis(2,3-epoxycyclopentyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI Bookshelf. Retrieved from [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. isere.gouv.fr [isere.gouv.fr]
Protocol for the Facile Removal of Trimethylsilyl (TMS) Protecting Groups in Organic Synthesis
Abstract
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of hydroxyl, amine, and alkyne functionalities. Its widespread use is largely attributable to its ease of introduction and, critically, its facile and selective removal under a variety of mild conditions. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for TMS deprotection. We will delve into the mechanistic underpinnings of acidic, basic, and fluoride-mediated cleavage, offering field-proven, step-by-step protocols for each. Furthermore, this document will equip the reader with the knowledge to select the optimal deprotection strategy based on substrate sensitivity and the presence of other functional groups, ensuring high-yielding and clean reaction outcomes.
Introduction: The Role and Lability of the TMS Group
In the intricate chess game of multi-step organic synthesis, protecting groups serve as temporary shields, preventing specific functional groups from undergoing unwanted reactions. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and, crucially, easy to remove without affecting other parts of the molecule.[1] The trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a workhorse for the protection of alcohols, phenols, and terminal alkynes due to its favorable balance of stability and reactivity.[2][3]
TMS ethers are generally stable to a variety of non-acidic and non-nucleophilic reagents.[4] However, their lability under mild acidic, basic, or fluoride-ion-containing conditions makes them particularly attractive for syntheses where robust protecting groups like the tert-butyldimethylsilyl (TBDMS) group might be too difficult to remove.[3][5] The ease of TMS group removal is a key strategic advantage, allowing for selective deprotection in the presence of more resilient silyl ethers.[6] This guide will explore the three primary avenues for TMS deprotection, providing both the theoretical framework and practical protocols for their successful implementation in a laboratory setting.
Mechanistic Principles of TMS Deprotection
Understanding the "why" behind a protocol is as crucial as the "how." The cleavage of the silicon-oxygen or silicon-carbon bond in TMS-protected compounds is governed by distinct mechanistic pathways depending on the chosen reagent.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the deprotection of a TMS ether is initiated by the protonation of the ether oxygen. This increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by a weak nucleophile, such as water or an alcohol. The subsequent collapse of the resulting intermediate regenerates the hydroxyl group and forms a trimethylsilanol or a corresponding trimethylsilyl ether, which is then hydrolyzed to trimethylsilanol.[7]
Figure 1: Mechanism of Acid-Catalyzed TMS Deprotection.
Base-Catalyzed Solvolysis
In the presence of a base, the deprotection mechanism involves the nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to yield the deprotected alcohol and a silyl ether byproduct. This method is particularly mild and is often the go-to for base-stable substrates.[8]
Fluoride-Mediated Cleavage
The exceptional strength of the silicon-fluorine bond (Si-F bond energy is ~142 kcal/mol) is the driving force behind fluoride-mediated TMS deprotection. The fluoride ion, typically from a source like tetrabutylammonium fluoride (TBAF), readily attacks the silicon atom to form a highly stable pentacoordinate intermediate.[9] This intermediate then collapses, cleaving the Si-O bond and liberating the alcohol.[1][9][10] This method is highly efficient and generally the most common for removing silyl ethers.[4][11]
Figure 2: Mechanism of Fluoride-Mediated TMS Deprotection.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, reaction times and conditions may need to be optimized for specific substrates. Thin-layer chromatography (TLC) is recommended for monitoring the progress of all reactions.[12]
Protocol 1: Acid-Catalyzed Deprotection with Hydrochloric Acid
This method is rapid and effective for acid-stable compounds.[6]
Materials:
-
TMS-protected substrate
-
Dichloromethane (DCM) or Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TMS-protected substrate (1.0 equivalent) in DCM or MeOH (to a concentration of 0.1-0.2 M) in a round-bottom flask.[8]
-
With stirring, add a few drops of 1N HCl at room temperature.[8]
-
Monitor the reaction by TLC until the starting material is consumed (typically 15-60 minutes).[8]
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and then brine.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.[12]
-
If necessary, purify the product by flash column chromatography.[12]
Protocol 2: Mild Basic Deprotection with Potassium Carbonate in Methanol
This is an exceptionally mild and economical method, ideal for base-stable substrates where acidic conditions are detrimental.[8][12]
Materials:
-
TMS-protected substrate
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware as listed in Protocol 3.1
Procedure:
-
Dissolve the TMS-protected substrate (1.0 equivalent) in methanol (0.1-0.2 M).
-
Add a catalytic amount of K₂CO₃ (e.g., 0.1-0.2 equivalents) to the solution. For less reactive TMS ethers, an excess of K₂CO₃ may be used.[8]
-
Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.[8][12]
-
Upon completion, add water to dissolve the K₂CO₃ and dilute the methanol.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection with Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective, albeit more expensive, reagent for TMS deprotection and is often the method of choice for sensitive substrates due to its mild and generally neutral conditions.[8]
Materials:
-
TMS-protected substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1.0 M in THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware as listed in Protocol 3.1
-
Nitrogen or Argon gas inlet for anhydrous reactions
Procedure:
-
Dissolve the TMS-protected substrate (1.0 equivalent) in anhydrous THF (0.1-0.2 M) under an inert atmosphere.[12]
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.[12]
-
Monitor the reaction by TLC. Reaction times can vary from a few minutes to several hours depending on the steric hindrance around the TMS group.[8]
-
Once the reaction is complete, quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual TBAF and other salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Acid-Catalyzed | Dilute HCl, Acetic Acid, PPTS | DCM, MeOH, THF/H₂O | 0 - Room Temp | 15 - 60 min | Fast and efficient; not suitable for acid-sensitive substrates.[6][8] |
| Base-Catalyzed | K₂CO₃, Na₂CO₃, DBU | MeOH, EtOH | Room Temp | 1 - 4 hours | Very mild and economical; requires base-stable substrates.[8][12] |
| Fluoride-Mediated | TBAF, HF-Pyridine, CsF | THF, Acetonitrile | 0 - Room Temp | 0.5 - 16 hours | Highly effective and generally mild; TBAF can be basic, workup can be challenging.[8][12] |
Table 1: Summary of Common TMS Deprotection Conditions.
Chemoselectivity and Troubleshooting
A key advantage of the TMS group is the ability to selectively remove it in the presence of other, more robust silyl ethers (e.g., TES, TBS, TIPS, TBDPS).[6] The relative stability of silyl ethers to hydrolysis generally follows the trend: TMS < TES < TBS < TBDPS < TIPS.[8] This allows for orthogonal deprotection strategies in complex syntheses.
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, gentle heating may be applied. Alternatively, increasing the equivalents of the deprotection reagent can drive the reaction to completion. For fluoride-mediated deprotections, ensure the TBAF solution is not hydrated, as this can reduce its efficacy.[13]
-
Substrate Decomposition: If the substrate is sensitive to the deprotection conditions, consider a milder method. For instance, if acidic conditions cause decomposition, switch to the K₂CO₃/MeOH protocol.[14] If TBAF proves too basic, buffered fluoride sources can be employed.
-
Difficult Workup: TBAF workups can sometimes be complicated by the formation of emulsions. Diluting the reaction mixture with more solvent and performing multiple washes with water and brine can help.
Conclusion
The removal of the trimethylsilyl protecting group is a fundamental transformation in organic synthesis. The choice of deprotection protocol—be it acid-catalyzed, base-mediated, or fluoride-induced—must be carefully considered based on the specific molecular context. By understanding the underlying mechanisms and having access to reliable, step-by-step protocols, researchers can confidently and efficiently unveil the desired functionality, paving the way for the successful synthesis of complex molecules. The methods outlined in this guide provide a solid foundation for achieving high-yielding and clean TMS deprotection reactions.
References
-
Gelest Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
-
Gelest Inc. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [Link]
- Orsini, A., Vitérisi, A., Bodlenner, A., Weibel, J.-M., & Pale, P. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262.
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Retrieved from [Link]
-
Study.com. (n.d.). TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis.... Retrieved from [Link]
-
Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]
- Wincott, F. E., & Grieco, P. A. (1987). Removal of f-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 15(18), 7217–7233.
-
Study.com. (n.d.). What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an.... Retrieved from [Link]
-
Organic Chemistry Explained. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ChemComplete. (2016, February 10). Alcohol Protection with TMS (Trimethylsilyl ethers) [Video]. YouTube. [Link]
-
Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases?. Retrieved from [Link]
Sources
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- 9. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Silyl Ether Cleavage
Welcome to the technical support center for silyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of silyl ether cleavage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring the integrity and success of your synthetic routes.
Troubleshooting Guide: Overcoming Common Hurdles in Silyl Ether Deprotection
This section addresses specific issues that can arise during the cleavage of silyl ethers. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: My primary silyl ether is not cleaving, or the reaction is sluggish.
Potential Causes:
-
Steric Hindrance: Although primary silyl ethers are generally labile, bulky substituents near the reaction site can impede reagent access.
-
Insufficiently Reactive Reagent: The chosen reagent may not be potent enough for the specific silyl ether, especially for more stable groups like TBDPS or TIPS.[1][2]
-
Reagent Quality: Anhydrous conditions are crucial for fluoride-based reagents like TBAF. The presence of water can reduce the nucleophilicity of the fluoride ion. Conversely, some acidic deprotections require aqueous conditions.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, TBAF reactions are typically faster in polar aprotic solvents like THF or DMF.[1]
Troubleshooting Steps:
-
Evaluate Steric Environment: Assess the steric bulk around the silyl ether. If significant hindrance is present, consider switching to a less sterically demanding deprotecting agent or employing more forcing conditions (e.g., elevated temperature), while carefully monitoring for side reactions.
-
Reagent Selection:
-
For fluoride-mediated cleavage, ensure your TBAF solution is anhydrous if anhydrous conditions are intended. If the reaction is still slow, consider using a more potent fluoride source like HF-Pyridine, but exercise extreme caution and use appropriate personal protective equipment and plastic labware.[1][2]
-
For acid-catalyzed cleavage, switch to a stronger acid. If you are using acetic acid, consider trying p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[2]
-
-
Optimize Reaction Conditions:
-
Increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS.
-
If using TBAF, ensure the solvent is THF or another suitable polar aprotic solvent.[1]
-
Issue 2: I am observing undesired cleavage of other silyl ethers in my molecule.
Potential Causes:
-
Reagent is too reactive: The chosen deprotection conditions are too harsh, leading to the cleavage of more stable silyl ethers.
-
Incorrect Reagent for Desired Selectivity: The reagent lacks the necessary selectivity for the intended transformation. For example, using a strong acid might cleave multiple silyl ethers indiscriminately.[2]
Troubleshooting Steps:
-
Consult Silyl Ether Stability Charts: Refer to the relative stability of common silyl ethers under both acidic and basic conditions to guide your choice of reagent.[1][2]
-
Employ Milder Reagents:
-
To selectively cleave a less hindered silyl ether in the presence of a more hindered one (e.g., primary TBS vs. secondary TBS), use a sterically bulky reagent or milder acidic conditions.[2]
-
For selective deprotection of a primary TES ether in the presence of TBS or TBDPS ethers, consider using a reagent system like DIBAL-H.[1]
-
A catalytic amount of acetyl chloride in dry methanol is reported to be a mild and convenient method that tolerates various other protecting groups.[3][4]
-
-
Fine-Tune Reaction Conditions:
Issue 3: My reaction is complete, but I am getting low yields after workup.
Potential Causes:
-
Product Instability: The deprotected alcohol may be unstable under the workup conditions.
-
Formation of Emulsions: The presence of silyl byproducts can lead to the formation of emulsions during aqueous extraction, making phase separation difficult.
-
Product Adsorption: The polar nature of the deprotected alcohol can cause it to adhere to silica gel during chromatography.
Troubleshooting Steps:
-
Gentle Workup:
-
Quench the reaction at a low temperature.
-
Use a buffered aqueous solution for quenching if your product is acid or base sensitive.
-
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel.
-
Filter the organic layer through a pad of Celite or anhydrous sodium sulfate.
-
-
Improving Chromatographic Recovery:
-
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a polar solvent like triethylamine or methanol.
-
Consider using a different stationary phase for chromatography, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of silyl ether cleavage?
Silyl ethers are typically cleaved by two main mechanisms:
-
Acid-Catalyzed Cleavage: The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base or solvent on the silicon atom. This mechanism is sensitive to steric hindrance around the silicon atom.[2]
-
Fluoride-Mediated Cleavage: The high affinity of fluoride for silicon drives this reaction. The fluoride ion attacks the silicon atom, forming a pentavalent intermediate, which then breaks down to release the alkoxide.[3][5] This method is particularly effective for bulky silyl ethers.[5]
Caption: Mechanisms of Silyl Ether Cleavage.
Q2: How do I choose the right silyl ether protecting group for my synthesis?
The choice of silyl ether depends on the stability required at different stages of your synthesis. A more robust protecting group is needed if it must withstand harsh conditions in subsequent steps. The general order of stability is:
-
Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[2]
-
Basic Conditions: TMS < TES < TBS ~ TBDPS < TIPS[2]
| Silyl Group | Abbreviation | Relative Acid Stability | Relative Base Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | 1 | 1 | K2CO3/MeOH; mild acid |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid; TBAF |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | TBAF; CSA; HF-Pyridine |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF; HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | TBAF; HF-Pyridine |
Table 1: Relative Stability and Deprotection of Common Silyl Ethers.[2]
Q3: My molecule has multiple hydroxyl groups. How can I selectively deprotect only one?
Selective deprotection is a powerful tool in multi-step synthesis and relies on the differential reactivity of silyl ethers.
Caption: Decision workflow for selective deprotection.
Strategies for Selective Deprotection:
-
Orthogonal Protecting Groups: Protect the hydroxyl groups with silyl ethers of varying stability. For instance, a TMS group can be cleaved under very mild acidic conditions that leave a TBS group intact.
-
Steric Differentiation: Deprotecting a primary silyl ether in the presence of a secondary or tertiary silyl ether can be achieved with sterically hindered reagents or by carefully controlling reaction conditions.[2] For example, a 50% aqueous methanolic solution of Oxone can selectively cleave primary TBDMS ethers.[3]
-
Electronic Effects: Aryl silyl ethers can be selectively cleaved in the presence of alkyl silyl ethers using reagents like lithium acetate in moist DMF or DBU.[1][3]
Q4: Are there any fluoride-free methods for silyl ether cleavage?
Yes, several fluoride-free methods are available, which can be advantageous when fluoride-sensitive functional groups are present in the molecule.
-
Acidic Conditions: As detailed in the stability table, various acids can be used. Acetic acid, p-TsOH, and CSA are common choices.[2]
-
Lewis Acids: Some Lewis acids, such as Hf(OTf)4, are highly effective for silyl ether deprotection and can offer excellent selectivity.[3][4]
-
Reductive Cleavage: Reagents like Diisobutylaluminum hydride (DIBAL-H) can selectively deprotect certain silyl ethers.[1]
-
Oxidative Cleavage: Oxone has been shown to selectively cleave primary TBDMS ethers.[3]
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBS Ether
-
Dissolve the TBS-protected alcohol in anhydrous THF (approximately 0.1 M).
-
Add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours depending on the substrate.[1]
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Primary TES Ether with HF-Pyridine
CAUTION: HF-Pyridine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Prepare a stock solution of HF-Pyridine in a 1:8 ratio of HF-Pyridine to pyridine in THF in a plastic container.
-
Dissolve the silylated alcohol in THF in a plastic vial and cool to 0°C.
-
Add the HF-Pyridine stock solution dropwise.
-
Stir the reaction at 0°C and monitor its progress.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Graham, K. (2021, June 10). 16: Silylethers. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Silyl ether. In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
Sources
Anodic Instability of Ether Electrolytes: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ether-based electrolytes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the anodic instability of these systems. Ether electrolytes are highly valued for their excellent reductive stability and compatibility with lithium metal anodes; however, their poor oxidative stability presents a significant challenge, particularly in high-voltage battery applications. This resource synthesizes field-proven insights and authoritative literature to help you diagnose, understand, and resolve common issues encountered during your experiments.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Experimental Issues
This section addresses specific problems you might encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency in High-Voltage Cells (> 4V vs. Li/Li⁺)
Question: My high-voltage lithium battery with an ether-based electrolyte shows excellent initial performance, but the capacity fades rapidly over the first few cycles, and the coulombic efficiency is consistently low. What is causing this, and how can I fix it?
Answer:
This is a classic symptom of anodic instability. Ether solvents have inherently poor resistance to oxidation at high potentials.[1] When you charge your battery to a high voltage, the ether molecules at the positive electrode (cathode) surface lose electrons and decompose.[2] This process consumes the electrolyte, leading to a loss of active lithium and the formation of a thick, resistive layer on the cathode, known as the cathode electrolyte interphase (CEI).[1][3] This degradation process is a primary reason for the rapid capacity fade and low coulombic efficiency you are observing.[3]
Underlying Mechanism: Ether Oxidation
Ethers are more susceptible to oxidation than carbonate-based electrolytes because the lone pair of electrons on the oxygen atom can be easily removed at high potentials.[2] This initial oxidation step generates highly reactive radical cations that can undergo further reactions, such as hydrogen abstraction from other ether molecules, leading to a chain reaction of decomposition.[4] The products of these reactions can include various organic species and gases, which contribute to the degradation of the cell.[5][6]
Troubleshooting Protocol:
-
Confirm the Onset of Oxidation: The first step is to determine the actual anodic stability window of your electrolyte with your specific cathode material.
-
Experiment: Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) on your electrolyte using a three-electrode setup with your cathode material as the working electrode and lithium metal as the reference and counter electrodes.
-
Expected Outcome: You will observe a sharp increase in current at a certain potential. This "onset potential" is the point at which your electrolyte begins to oxidize significantly. For many common ether electrolytes like 1,2-dimethoxyethane (DME) or diethylene glycol dimethyl ether (diglyme), this can be below 4.0 V vs. Li/Li⁺.[2]
-
-
Mitigation Strategies:
-
Strategy A: Introduce an Electrolyte Additive. This is often the most effective and practical approach. Certain additives can be preferentially oxidized on the cathode surface to form a stable and protective CEI layer. This layer acts as a barrier, preventing the bulk ether electrolyte from reaching the high-potential surface and decomposing.[7][8]
-
Recommended Additives:
-
Nitrates (e.g., LiNO₃): These are known to form a passivating layer on the cathode.[9] A small amount of nitrate can significantly enhance the oxidation tolerance of the electrolyte.[9]
-
Fluorinated Carbonates (e.g., Fluoroethylene Carbonate - FEC): FEC can help form a LiF-rich CEI, which is known for its stability.[10]
-
Phosphates (e.g., Tris(trimethylsilyl) phosphate - TMSP): These can scavenge harmful byproducts and contribute to a stable CEI.[11]
-
-
-
Strategy B: Increase the Salt Concentration. Moving from a standard 1 M electrolyte to a higher concentration (e.g., 3-5 M) can significantly improve anodic stability.[12][13][14]
-
Causality: In highly concentrated electrolytes, more ether molecules are coordinated with the lithium cations. This coordination lowers the highest occupied molecular orbital (HOMO) energy level of the ether, making it more resistant to oxidation.[1] Additionally, with less "free" solvent available, the decomposition reactions are suppressed.[13]
-
-
Strategy C: Employ a Partially Fluorinated Ether Solvent. Replacing some of the hydrogen atoms on the ether molecule with fluorine can increase its oxidative stability.[15]
-
Experimental Workflow for Additive Implementation:
Caption: Troubleshooting workflow for addressing anodic instability.
Issue 2: Gas Evolution and Cell Swelling
Question: I am observing gas generation and swelling in my pouch or cylindrical cells containing an ether-based electrolyte, especially during high-voltage cycling or storage at elevated temperatures. What gases are being produced and why?
Answer:
Gas evolution is a direct consequence of electrolyte decomposition.[16] Both anodic and cathodic reactions can produce gaseous byproducts, but at high voltages, the oxidation of ether solvents is a primary contributor.
Underlying Mechanism: Deconstructive Oxidation
The decomposition of ether electrolytes can lead to the formation of various gases, including hydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), and short-chain hydrocarbons.[4] The specific decomposition pathway can be complex and depends on the ether structure, the salt, and the presence of any impurities like water.[5][6][17] For instance, the abstraction of hydrogen atoms during the oxidation cascade can lead to the formation of H₂.[4]
Troubleshooting Protocol:
-
Identify the Gaseous Products:
-
Experiment: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace gas from a cycled cell. This will give you a definitive identification of the evolved gases.[18]
-
Interpretation: The presence of CO₂ and CO often points towards the decomposition of any residual carbonate additives or impurities, while the presence of H₂ and hydrocarbons is more directly linked to the breakdown of the ether backbone.
-
-
Mitigation Strategies:
-
Strict Moisture Control: Water is highly detrimental as it can react with the common LiPF₆ salt to form hydrofluoric acid (HF), which in turn accelerates the decomposition of both the electrolyte and the cathode material, leading to further gas generation.[17][19] Ensure that your electrolyte, electrodes, and cell assembly environment are rigorously dry (e.g., < 10 ppm water).
-
Employ Additives: As with capacity fading, additives that form a stable CEI can suppress the electrolyte decomposition reactions that produce gas.[7]
-
Lower the Upper Cutoff Voltage: If your application can tolerate a slightly lower energy density, reducing the charging voltage will significantly decrease the rate of electrolyte oxidation and gas formation.
-
Consider Alternative Salts: While LiPF₆ is common, it is thermally and hydrolytically unstable. Salts like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium difluoro(oxalato)borate (LiDFOB) can offer better stability in some cases.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical anodic stability window for common ether electrolytes like DME and DOL?
The anodic stability of common ether electrolytes is generally limited to below 4.0 V vs. Li/Li⁺.[9][20] The exact value can vary depending on the electrode material, salt concentration, and the method used for measurement.[15][21]
Q2: How does salt concentration affect the anodic stability of ether electrolytes?
Increasing the salt concentration generally enhances the anodic stability.[13][14] In high-concentration electrolytes, a larger proportion of the solvent molecules are bound to the lithium ions in the solvation sheath. This coordination makes the ether molecules less susceptible to oxidation.[1][12]
| Salt Concentration | Anodic Stability | Ionic Conductivity | Viscosity |
| Low (~1 M) | Lower | Higher | Lower |
| High (>3 M) | Higher | Lower | Higher |
| Caption: Effect of salt concentration on key electrolyte properties. |
Q3: Can ether electrolytes be used with high-voltage cathodes like NMC811 or LCO?
Standard, low-concentration ether electrolytes are generally not suitable for high-voltage cathodes that operate above 4.2 V vs. Li/Li⁺ due to their poor oxidative stability.[9][20] However, with the strategies outlined in this guide, such as the use of protective additives, high salt concentrations, or fluorinated ethers, their operating voltage can be extended to be compatible with these cathode materials.[9][10]
Q4: What are the main decomposition products of ether electrolytes at high potentials?
The decomposition of ether electrolytes is complex and can result in a wide range of soluble and gaseous products. These can include oligomers, carbonates, and various oxygenated hydrocarbon species.[5][6] Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS are crucial for identifying these products.[18]
Caption: Simplified mechanism of ether electrolyte oxidation at a high-voltage cathode.
Section 3: Experimental Protocols
Protocol 1: Determination of Anodic Stability Window using Linear Sweep Voltammetry (LSV)
-
Cell Assembly:
-
Assemble a three-electrode beaker cell or Swagelok-type cell inside an argon-filled glovebox.
-
Working Electrode: Your cathode material of interest (e.g., coated on aluminum foil).
-
Reference Electrode: Lithium metal foil.
-
Counter Electrode: Lithium metal foil.
-
Electrolyte: The ether-based electrolyte you wish to test.
-
-
Electrochemical Measurement:
-
Connect the cell to a potentiostat.
-
Allow the cell to rest for at least 1 hour to reach a stable open-circuit voltage (OCV).
-
Perform LSV by scanning the potential from the OCV to a high upper limit (e.g., 5.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).
-
-
Data Analysis:
-
Plot the resulting current density vs. potential.
-
The potential at which a significant and sustained increase in oxidation current is observed is defined as the anodic stability limit of the electrolyte. This is often determined by setting a cutoff current density (e.g., 0.01 mA/cm²).
-
References
-
Wang, H., et al. (2022). High-voltage dilute ether electrolytes enabled by regulating interfacial structure. ChemRxiv. [Link]
-
Gaspare, M., et al. (2023). Unraveling the Degradation Mechanisms of Lithium-Ion Batteries. MDPI. [Link]
-
Xu, K. (2004). Nonaqueous liquid electrolytes for lithium-based rechargeable batteries. Chemical Reviews. [Link]
-
Li, Q., et al. (2020). Highly Oxidation-Resistant Ether Gel Electrolytes for 4.7 V High-Safety Lithium Metal Batteries. Advanced Energy Materials. [Link]
-
Weber, A., et al. (2020). Clarification of Decomposition Pathways in a State-of-the-Art Lithium Ion Battery Electrolyte through 13C-Labeling of Electrolyte Components. Angewandte Chemie International Edition. [Link]
-
Epochem. (2024). Strategies For Improving Electrolyte Stability And Lifespan In Battery. Epochem. [Link]
-
Gramse, G., et al. (2020). Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. Physical Chemistry Chemical Physics. [Link]
-
TYCORUN. (2020). What are the types of electrolyte decomposition caused by overcharge?. TYCORUN. [Link]
-
Li, J., et al. (2022). Ether-Based Electrolytes Enabling Long-Stability High-Voltage Lithium-Ion Batteries. ResearchGate. [Link]
-
Zhang, X., et al. (2021). Reviving ether-based electrolytes for sodium-ion batteries. Energy & Environmental Science. [Link]
-
Li, Q., et al. (2020). Highly Oxidation-Resistant Ether Gel Electrolytes for 4.7 V High-Safety Lithium Metal Batteries. Semantic Scholar. [Link]
-
Weber, A., et al. (2020). Clarification of Decomposition Pathways in a State-of-the-Art Lithium Ion Battery Electrolyte through 13C-Labeling of Electrolyte Components. Angewandte Chemie International Edition. [Link]
-
Gallant, B. M., et al. (2021). Determining the Absolute Anodic Stability Threshold of Polymer Electrolytes: A Capacity-Based Electrochemical Method. Chemistry of Materials. [Link]
-
Wang, J., et al. (2021). Decomposition pathway and stabilization of ether-based electrolytes in the discharge process of Li-O2 battery. ResearchGate. [Link]
-
Metzger, M., et al. (2022). Onset Potential for Electrolyte Oxidation and Ni-Rich Cathode Degradation in Lithium-Ion Batteries. ACS Energy Letters. [Link]
-
Shevchenko, O. G., et al. (2022). Electrochemical stability of lithium-ion battery electrolytes. ResearchGate. [Link]
-
Ren, X., et al. (2019). High-Concentration Ether Electrolytes for Stable High-Voltage Lithium Metal Batteries. ACS Energy Letters. [Link]
-
Weatherup, R. S., et al. (2023). The Effect of Salt Concentration on Electrochemical Stability in Li-ion Battery Electrolytes. ChemRxiv. [Link]
-
Singer, J. P., et al. (2023). Degradation Pathways in Lithium-Ion Batteries with Ethylene Carbonate-Free Electrolytes. Advanced Energy Materials. [Link]
-
Laramie, M. L., et al. (2018). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. Journal of The Electrochemical Society. [Link]
-
Mandai, T., et al. (2023). Toward Improved Anodic Stability of Ether-Based Electrolytes for Rechargeable Magnesium Batteries. ResearchGate. [Link]
-
Wang, J., et al. (2021). The effect of salt anion in ether-based electrolyte for electrochemical performance of sodium-ion batteries: A case study of hard carbon. Carbon. [Link]
-
Li, Y., et al. (2021). Electrolyte decomposition and solid electrolyte interphase revealed by mass spectrometry. eScholarship. [Link]
-
Wang, J., et al. (2023). Anion-mediated approach to overcome oxidation in ether electrolytes for high-voltage sodium-ion batteries. Nature Communications. [Link]
-
DeCal, D. J., et al. (2021). Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface: Connecting Transition-Metal Dissolution Mechanisms to Electrolyte Composition. ACS Applied Materials & Interfaces. [Link]
-
Prehal, C., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ACS Energy Letters. [Link]
-
Wang, H., et al. (2022). High-voltage dilute ether electrolytes enabled by regulating interfacial structure. ChemRxiv. [Link]
-
KIT. (n.d.). Electrolyte additives for high-voltage batteries. KIT Research to Business. [Link]
-
Wang, Y., et al. (2021). Mechanism elaboration on the thermal decomposition of ether electrolyte in sodium-ion battery. ResearchGate. [Link]
-
Zou, Y., et al. (2023). Lithium Battery Degradation and Failure Mechanisms: A State-of-the-Art Review. MDPI. [Link]
-
Zhang, J., et al. (2022). Highly Antioxidative Lithium Salt Enables High-Voltage Ether Electrolyte for Lithium Metal Battery. ACS Applied Energy Materials. [Link]
-
TYCORUN. (2023). Why Does Electrolyte Loss Occur in Lithium Batteries. TYCORUN. [Link]
-
Self, J., et al. (2021). Role of Salt Concentration in Stabilizing Charged Ni-Rich Cathode Interfaces in Li-Ion Batteries. ACS Applied Materials & Interfaces. [Link]
-
A., A., et al. (2023). Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. MDPI. [Link]
-
Weatherup, R. S., et al. (2023). The Effect of Salt Concentration on Electrochemical Stability in Li-ion Battery Electrolytes. ChemRxiv. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Bis[2-(trimethylsilyloxy)ethyl] Ether
Welcome to the technical support guide for the purification of Bis[2-(trimethylsilyloxy)ethyl] Ether. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for chemistry professionals. Our goal is to equip you with the knowledge to diagnose issues in your purification process and select the optimal strategy for achieving high purity.
Introduction: Understanding the Challenges
Bis[2-(trimethylsilyloxy)ethyl] Ether is synthesized by the silylation of diethylene glycol. While the reaction appears straightforward, the purification of the crude product is often complicated by the presence of specific impurities and the inherent lability of the trimethylsilyl (TMS) ether groups.[1][2] The primary challenges stem from:
-
Hydrolytic Instability: TMS ethers are the least stable of the common silyl ethers and are highly susceptible to cleavage by trace acid or water, especially during aqueous workups or chromatography on standard silica gel.[1][2][3]
-
Similar Volatility of Impurities: Certain byproducts, like hexamethyldisiloxane (HMDS), may have boiling points close enough to the product to complicate purification by simple distillation.
-
Reagent Residues: Catalysts (e.g., pyridine, triethylamine) and unreacted silylating agents or their byproducts must be effectively removed.[4]
This guide will help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My final product appears cloudy and/or contains a white precipitate. What is it and how do I remove it?
A1:
-
Probable Cause: This is almost certainly due to ammonium or amine hydrohalide salts (e.g., triethylammonium chloride), which are byproducts of the silylation reaction if a silyl chloride and an amine base were used. These salts have low solubility in nonpolar organic solvents used for extraction (like hexanes or diethyl ether).
-
Solution:
-
Aqueous Wash: Before final concentration, wash the organic layer with cold, deionized water or a saturated aqueous sodium bicarbonate solution to remove these salts. Be swift to minimize contact time and reduce the risk of hydrolysis.[1]
-
Filtration: If the precipitate forms after concentration, dissolve the crude product in a dry, nonpolar solvent (e.g., anhydrous hexanes) and filter the mixture through a plug of Celite® or a 0.45 µm PTFE syringe filter to remove the insoluble salts.
-
Q2: My ¹H NMR spectrum shows a broad singlet that integrates variably, and my FTIR spectrum has a broad absorption around 3400 cm⁻¹. What impurity is this?
A2:
-
Probable Cause: These spectral features are characteristic of hydroxyl (-OH) groups. This indicates that your product has partially or fully hydrolyzed back to diethylene glycol or the mono-silylated intermediate. This is a very common issue with TMS ethers.[1][3]
-
Causality & Prevention:
-
Acidic Silica Gel: Standard silica gel is acidic and can readily cleave TMS ethers during column chromatography.[2]
-
Wet Solvents/Reagents: Any moisture present in your solvents or during the workup will promote hydrolysis.
-
Prolonged Aqueous Workup: Extended contact with an aqueous phase, even if neutral, can lead to degradation.
-
-
Corrective Action:
-
Neutralize Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent containing 1% triethylamine. This deactivates the acidic sites.
-
Use Anhydrous Conditions: Ensure all solvents for extraction and chromatography are rigorously dried. Perform the workup and purification under an inert atmosphere (N₂ or Ar) if possible.
-
Consider an Alternative: If hydrolysis remains a persistent issue, fractional vacuum distillation is a superior non-hydrolytic purification method for this compound.
-
Q3: My yield after flash column chromatography is extremely low, and I've isolated a significant amount of a polar, water-soluble compound identified as diethylene glycol.
A3:
-
Probable Cause: This is a severe case of the hydrolysis described in Q2, where the majority of your product decomposed on the silica gel column.
-
Solution Workflow:
-
Abandon Chromatography: For this specific molecule, especially on a larger scale, flash chromatography should be considered a last resort.
-
Embrace Distillation: The recommended purification method is fractional distillation under reduced pressure. This avoids contact with acidic stationary phases and water, preserving the sensitive silyl ether bonds.
-
Rapid Filtration: If minor non-volatile impurities need to be removed, a rapid filtration through a short pad of neutralized silica gel or basic alumina is a much safer alternative to a full chromatography column.
-
Q4: GC-MS analysis shows a significant peak for hexamethyldisiloxane (HMDS). How can I remove this?
A4:
-
Probable Cause: HMDS is a common byproduct formed from the hydrolysis of silylating agents like chlorotrimethylsilane or N,O-Bis(trimethylsilyl)acetamide (BSA).
-
Solution:
-
High Vacuum: HMDS is quite volatile (b.p. 101 °C). Applying a high vacuum (e.g., <1 mmHg) to the crude product at room temperature for several hours can remove the majority of this impurity.
-
Fractional Vacuum Distillation: Careful fractional distillation is the most effective method. There should be a sufficient boiling point difference between HMDS and the much heavier Bis[2-(trimethylsilyloxy)ethyl] Ether to allow for a clean separation. Collect the HMDS as a low-boiling forerun.
-
Frequently Asked Questions (FAQs)
Q: What is the best all-around method for purifying Bis[2-(trimethylsilyloxy)ethyl] Ether?
A: For batches larger than a few hundred milligrams, fractional vacuum distillation is the superior method. It is more scalable, avoids the risk of hydrolysis associated with chromatography, and is effective at removing both volatile and non-volatile impurities. While a precise boiling point is not widely published, it can be estimated or determined empirically. For comparison, the similar compound 1,2-Bis(trimethylsiloxy)ethane boils at 165-171 °C at atmospheric pressure.[5] Expect a higher boiling point for your target molecule, making vacuum distillation essential to prevent thermal decomposition.
Q: If I must use chromatography, what is the recommended procedure?
A: If distillation is not an option, follow this protocol strictly:
-
Neutralize the Stationary Phase: Use silica gel that has been pre-treated by slurrying with your eluent containing 1-2% triethylamine.
-
Use a Non-Polar Eluent System: Start with a very non-polar mobile phase, such as pure hexanes or a hexane/diethyl ether mixture (e.g., 98:2). The goal is to elute the product quickly to minimize contact time with the silica.
-
Work Quickly: Do not leave the compound on the column for an extended period.
Q: How can I effectively monitor the purification process?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of a column. Use a non-polar eluent and visualize with a permanganate stain, which will stain the hydroxyl groups of any hydrolyzed impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for assessing purity. It can resolve the product from volatile impurities like HMDS and starting materials. The PubChem database lists common mass fragments for this compound, such as 73, 116, and 117 m/z.[6]
-
Nuclear Magnetic Resonance (¹H NMR): Provides a clear picture of purity. The final product should be free of signals corresponding to diethylene glycol (look for the characteristic -OH peak) or amine catalysts.
Q: How should I store the purified Bis[2-(trimethylsilyloxy)ethyl] Ether?
A: Due to its moisture sensitivity, proper storage is critical. Store the purified liquid in a sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator. Use a syringe with a needle to pierce the septum for sample withdrawal to avoid introducing moist air.
Visualization of Impurities and Purification Strategy
The following diagrams illustrate the common impurities encountered and a logical workflow for selecting a purification method.
Caption: Sources of common impurities in crude product.
Caption: Decision workflow for purification method selection.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation (Recommended)
This method is ideal for purifying multi-gram quantities and avoids hydrolytic decomposition.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux or packed column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Initial Cleanup: Transfer the crude oil to the distillation flask. If significant amine salts are present (precipitate), first dissolve the crude product in anhydrous hexanes, filter through Celite®, and concentrate in vacuo before distillation.
-
Distillation: a. Apply vacuum slowly to the system. b. Gently heat the distillation flask using an oil bath. c. Collect any low-boiling forerun, which will primarily consist of residual solvents and hexamethyldisiloxane. d. Increase the temperature of the oil bath gradually. Collect the main fraction of Bis[2-(trimethylsilyloxy)ethyl] Ether at its characteristic boiling point under the applied pressure. e. Discontinue distillation before the pot goes to complete dryness to avoid charring of non-volatile residues.
-
Storage: Transfer the purified, colorless liquid to a clean, dry, amber glass vial and backfill with an inert gas before sealing.
Protocol 2: Purification by Neutralized Flash Column Chromatography
Use this protocol for small-scale purification (<500 mg) or when distillation is not feasible.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 100% hexanes or 99:1 hexanes:diethyl ether). Add triethylamine to constitute 1-2% of the total solvent volume. Stir the slurry for 5 minutes.
-
Column Packing: Pack a chromatography column with the neutralized silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If it is not fully soluble, use a small amount of a slightly more polar solvent like dichloromethane, then add a small amount of silica gel to create a dry powder. Load this powder onto the top of the packed column.
-
Elution: a. Begin eluting with the non-polar mobile phase. b. Apply positive pressure to ensure a fast flow rate, minimizing residence time on the column. c. Collect fractions and monitor by TLC with a potassium permanganate stain. The product should be one of the first compounds to elute. d. Gradually increase eluent polarity if necessary, but avoid protic solvents like methanol.
-
Concentration: Combine the pure fractions and remove the solvent in vacuo. Remember that triethylamine will also be present; it can be removed under high vacuum.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₆O₃Si₂ | Spectrum Chemical[7] |
| Molecular Weight | 250.49 g/mol | CP Lab Safety[8] |
| CAS Number | 16654-74-3 | Spectrum Chemical[7] |
| Appearance | Clear, colorless liquid | --- |
| Boiling Point | Not reported; requires vacuum | --- |
| Key Impurities | Diethylene glycol, Hexamethyldisiloxane, Amine Salts, Water | General Knowledge[4][9] |
References
-
PubChem. (n.d.). Bis(2-(trimethylsilyloxy)ethyl) Ether. National Center for Biotechnology Information. Retrieved from [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Soc. Sci. Res. Network. Retrieved from [Link]
- White, J. D., & Carter, R. G. (2008). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. In Science of Synthesis (Vol. 4, pp. 635-762). Thieme.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Jung, M. E., & McCombs, C. A. (1978).
- McMurtrey, K. D. (1988). Reaction of Silica Gel with Trimethylsilyl Donors Under Conditions Useful for End-Capping HPLC Bonded Phase Packings.
-
JEOL Ltd. (n.d.). Analysis of Impurities in Ethylene glycols with GC-TOFMS. Retrieved from [Link]
-
Reddit. (2025). Flash column on silyl enol ether. r/chemistry. Retrieved from [Link]
-
AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities. Retrieved from [Link]
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
CP Lab Safety. (n.d.). Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%, 1 gram. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1,2-Bis(trimethylsiloxy)ethane. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Bis(2-(trimethylsilyloxy)ethyl) Ether | C10H26O3Si2 | CID 552860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. azom.com [azom.com]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Silyl Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with peak tailing in the chromatography of silyl compounds. This guide is designed to provide in-depth, practical solutions to common issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only solve current problems but also to design more robust analytical methods for the future.
Frequently Asked Questions (FAQs)
Q1: What is causing my silyl compound to show significant peak tailing?
Peak tailing for silyl and other basic or polar compounds in reversed-phase chromatography is most commonly caused by secondary interactions with the stationary phase.[1][2][3] The primary retention mechanism is intended to be hydrophobic interaction with the bonded phase (e.g., C18). However, residual silanol groups (Si-OH) on the surface of the silica support can introduce undesirable polar and ionic interactions.[4][5][6]
These silanol groups can be acidic, especially in the presence of trace metal impurities within the silica, and can become deprotonated (negatively charged) depending on the mobile phase pH.[2][7] Silyl compounds, particularly those with amine functionalities, can become protonated (positively charged) and will strongly interact with these ionized silanols, leading to a secondary, stronger retention mechanism that results in a tailing peak shape.[1][4]
Q2: My peak tailing is inconsistent. What could be the reason?
Inconsistent peak tailing can be particularly frustrating. Several factors could be at play:
-
Mobile Phase pH Instability: If your mobile phase is not adequately buffered, its pH can fluctuate, leading to variable ionization of both the silanol groups and your silyl analyte.[3][8] This is especially critical if the mobile phase pH is close to the pKa of your compound.[3][9]
-
Column Degradation: Over time, the bonded phase of the column can hydrolyze, exposing more residual silanol groups.[10] This leads to worsening peak tailing as the column ages.
-
Sample Matrix Effects: If your sample matrix contains components that interact with the active sites on the column, you may see variable peak shapes depending on the sample load and matrix composition.[11]
-
System Contamination: Contaminants in the mobile phase or from previous injections can accumulate on the column, creating active sites that cause tailing.[4]
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing Despite Using a C18 Column
This is a classic problem rooted in the chemistry of silica-based stationary phases. While the C18 chains provide the primary hydrophobic retention mechanism, they cannot cover all the underlying silanol groups on the silica surface.[12][13]
The bulky C18 groups create steric hindrance, preventing the bonding chemistry from reaching every silanol group.[14][15] These exposed silanols act as highly active sites for secondary interactions. The diagram below illustrates this concept.
Caption: Residual silanols on a C18 column surface.
-
Mobile Phase pH Adjustment:
-
Use of Mobile Phase Additives:
-
Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 5-20 mM.[10][16]
-
Rationale: The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[10][17] Be aware that this can shorten column lifetime.[10]
-
-
Column Selection:
-
Action: Switch to a column with a more inert stationary phase.
-
Rationale: Modern columns offer solutions to minimize silanol interactions. Consider the options in the table below.
-
| Column Type | Mechanism of Action | Ideal Application |
| End-Capped | Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilyl group) to make them inert.[14][18][19] | General purpose improvement for basic compounds. |
| High-Purity "Type B" Silica | Manufactured with very low metal content, resulting in less acidic and less active silanol groups.[2][6][17] | When analyzing highly basic compounds that are sensitive to trace metals. |
| Hybrid Silica | A combination of silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[2] | For methods requiring a wider pH range and improved peak shape. |
| Polymeric | Based on organic polymers (e.g., polystyrene-divinylbenzene), completely eliminating silica and silanol groups.[2][17] | For very basic compounds that show tailing on all silica-based columns. |
Issue 2: Peak Tailing Observed Even with an Inert Column and Optimized Mobile Phase
If you have addressed the column and mobile phase chemistry and still observe peak tailing, the cause may be physical or related to your sample preparation and system setup.
The following flowchart outlines a systematic approach to diagnosing these less common, but still critical, causes of peak tailing.
Caption: Systematic workflow for troubleshooting non-chemical causes of peak tailing.
-
Protocol for Checking Extra-Column Volume:
-
Inspect all tubing between the injector and the detector.
-
Replace any tubing with an internal diameter greater than necessary for your flow rate. For UHPLC, 0.005" ID tubing is common.[3]
-
Ensure all fittings are properly seated and not creating dead volume.
-
-
Protocol for Assessing Column Overload:
-
Protocol for Sample and Glassware Deactivation:
-
Rationale: Silyl compounds can adsorb to the active silanol groups on the surface of glass vials and inserts, leading to loss of analyte and potential peak distortion.[21][22] Silanization creates a hydrophobic barrier on the glass surface.[23][24]
-
Procedure:
-
Use commercially available silanized (deactivated) autosampler vials and inserts.[21]
-
Alternatively, for in-house silanization, follow established laboratory safety protocols for handling silanizing reagents like dimethyldichlorosilane or hexamethyldisilazane. This typically involves rinsing the glassware with the reagent in a suitable solvent, followed by thorough rinsing with methanol and drying.
-
-
-
Protocol for Column Flushing:
By systematically addressing both the chemical and physical aspects of your chromatographic system, you can effectively diagnose and resolve peak tailing issues, leading to more accurate and reliable results in your analysis of silyl compounds.
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. (2023, November 1). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (n.d.). Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17). Retrieved from [Link]
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]
-
Sample Preparation for Thin Layer Chromatography - ResearchGate. (2018, February 22). Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved from [Link]
-
A Look at Column Choices - Agilent. (n.d.). Retrieved from [Link]
-
Silanization vs. Other Surface Deactivation Methods Explained. (2025, January 13). Retrieved from [Link]
-
The role of end-capping in reversed-phase - Phenomenex. (n.d.). Retrieved from [Link]
-
Confused About HPLC Vials? Silanized vs. Deactivated Explained Simply - Mastelf. (2025, August 25). Retrieved from [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed. (n.d.). Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - ResearchGate. (2025, August 10). Retrieved from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Retrieved from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved from [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from [Link]
-
Silanizing Glass Autosampler Vial or Inserts for Surface Deactivation - HPLC Primer. (2025, October 27). Retrieved from [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. (n.d.). Retrieved from [Link]
-
The Advantages of Silane-Treated Vials - Chrom Tech, Inc. (2025, October 15). Retrieved from [Link]
-
Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (n.d.). Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. (n.d.). Retrieved from [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (n.d.). Retrieved from [Link]
-
End-capping | Separation Science. (n.d.). Retrieved from [Link]
- Liquid chromatography stationary phases with reduced silanol interactions - Google Patents. (n.d.).
-
(PDF) Sample Preparation for Thin Layer Chromatography - ResearchGate. (2016, June 7). Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]
-
Deactivated Glass Vials and Inserts. (n.d.). Retrieved from [Link]
-
Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube. (2025, February 2). Retrieved from [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.). Retrieved from [Link]
-
The Role of End-Capping in Reversed-Phase - LabRulez LCMS. (2025, October 29). Retrieved from [Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 4. Restek - Videoartikel [de.restek.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. End-capping | Separation Science [sepscience.com]
- 13. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 14. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. organomation.com [organomation.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromtech.com [chromtech.com]
- 19. youtube.com [youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromtech.com [chromtech.com]
- 22. fishersci.de [fishersci.de]
- 23. Silanization vs. Other Surface Deactivation Methods Explained [hplcvials.com]
- 24. Silanizing Glass Autosampler Vials and Inserts for Surface Deactivation | MICROSOLV [mtc-usa.com]
Technical Support Center: Enhancing the Stability of Ether-Based Electrolytes for Lithium-Ion Batteries (LIBs)
Welcome to the technical support center for researchers and scientists working with ether-based electrolytes in lithium-ion batteries. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during experimental work. We move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of ether-based electrolytes.
Q1: What are the primary advantages of ether-based electrolytes compared to traditional carbonate-based electrolytes?
Ether-based electrolytes, such as those using 1,2-dimethoxyethane (DME) or 1,3-dioxolane (DOL), offer several key advantages, particularly for next-generation battery chemistries like lithium-sulfur and lithium-metal batteries. Their primary benefits include:
-
Superior Reductive Stability: Ethers are generally more resistant to reduction than carbonates, making them highly compatible with lithium metal anodes. This leads to better SEI formation and higher cycling efficiency.[1][2]
-
Higher Li+ Transference Number: The solvation properties of ethers can facilitate faster lithium-ion transport.
-
Good Solvating Power for Polysulfides: In lithium-sulfur (Li-S) batteries, ethers effectively dissolve lithium polysulfide (LiPS) intermediates, which is essential for the redox reactions of the sulfur cathode.[3][4][5]
However, these advantages are often offset by their significant drawback: poor oxidative stability.
Q2: What is the main stability challenge when using ether-based electrolytes, especially with high-voltage cathodes?
The primary challenge is their low oxidative stability. Most ether-based solvents begin to decompose at voltages above 4.0 V vs. Li/Li⁺.[6] This instability hinders their use with high-energy-density cathodes like LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), which operate at higher voltages.[6][7] The oxidative decomposition of the ether solvent at the cathode surface leads to several problems:
-
Continuous electrolyte consumption.
-
Formation of a thick, resistive cathode electrolyte interphase (CEI).[7]
-
Structural degradation of the cathode material.[6]
-
Gas generation.[8]
Q3: How do strategies like "Localized High-Concentration Electrolytes" (LHCEs) work to improve stability?
Localized High-Concentration Electrolytes (LHCEs) are a clever approach to overcome the oxidative instability of ethers. An LHCE consists of a high concentration of lithium salt dissolved in a primary ether solvent, to which a non-solvating "diluent" (often a hydrofluoroether or HFE) is added.
The core principle is to create Li⁺-solvent clusters where nearly all the ether molecules are coordinated to lithium ions. This leaves very few "free" solvent molecules available to decompose on the high-voltage cathode surface.[9][11] The diluent's role is to reduce the viscosity and cost associated with traditional high-concentration electrolytes (HCEs) while maintaining the favorable solvation structure.[6][11] This approach has been shown to enhance the anodic stability of DME-based electrolytes up to 4.5 V.[9]
Q4: What is solvent co-intercalation in graphite anodes and why is it a problem with ether electrolytes?
In some ether-based systems, solvent molecules can be inserted into the graphite layers along with lithium ions. This process, known as co-intercalation, forms ternary graphite-intercalation compounds (t-GICs).[1] If these t-GICs are unstable, they can lead to the exfoliation and structural destruction of the graphite anode, causing rapid battery failure.[1] This is a significant reason why ether-based electrolytes are not typically used with graphite anodes in commercial LIBs. However, recent research has shown that by carefully selecting the lithium salt (e.g., LiBF₄), reversible co-intercalation can be achieved, enabling stable cycling of graphite anodes with ether electrolytes.[1]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a detailed, question-and-answer guide to troubleshoot specific problems you may encounter in the lab.
Issue 1: My cell shows rapid capacity fading and low Coulombic efficiency (<99.5%) within the first 50 cycles.
Symptoms:
-
A steep decline in discharge capacity with each cycle.
-
The ratio of charge capacity to discharge capacity (Coulombic Efficiency) is consistently low.
-
Voltage profiles change shape or show increasing polarization over cycles.
Probable Cause A: Unstable Solid Electrolyte Interphase (SEI) on the Anode
-
Why it happens: Ether electrolytes, while generally good with lithium metal, can still form an inefficient SEI if not properly formulated. A poor SEI is continuously broken down and reformed during cycling, consuming active lithium and electrolyte. This is a primary mode of failure, leading to what is known as a loss of lithium inventory (LLI).[10]
-
Causality: The chemical composition of the SEI determines its stability. An ideal SEI should be electronically insulating but ionically conducting. Without effective additives, the SEI formed from ethers can be mechanically weak and chemically unstable.
▶️ Recommended Action: Implement SEI-Forming Additives
-
Solution: Introduce an electrolyte additive that is preferentially reduced on the anode surface to form a stable, protective SEI layer before the ether solvent decomposes.
-
Field-Proven Insight: Fluoroethylene carbonate (FEC) is a well-established additive. It decomposes at a higher potential than most ethers to form a robust, LiF-rich SEI that effectively suppresses further electrolyte reduction.
📋 Protocol 2.1: Formulation of Ether Electrolyte with FEC Additive
-
Preparation: Work inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Solvent Purity: Ensure your ether solvent (e.g., DME) is battery-grade with a water content <10 ppm. If necessary, dry the solvent over activated 3Å molecular sieves for at least 48 hours.
-
Salt Drying: Dry the lithium salt (e.g., LiTFSI or LiFSI) under vacuum at 120°C for 24 hours to remove residual moisture.
-
Baseline Electrolyte: Prepare your baseline electrolyte by dissolving the desired amount of lithium salt in the ether solvent (e.g., 1 M LiTFSI in DME). Stir overnight to ensure complete dissolution.
-
Additive Introduction: Using a micropipette, add the desired volume percentage of FEC to the baseline electrolyte. Common starting concentrations are 1-5 wt%.
-
Homogenization: Stir the final electrolyte for at least 2 hours to ensure the additive is fully dissolved and homogeneously distributed.
-
Cell Assembly: Use the newly formulated electrolyte to build your test cells (e.g., coin cells) and compare their cycling performance against a baseline cell without FEC.
Probable Cause B: Oxidative Decomposition at the High-Voltage Cathode
-
Why it happens: As discussed in the FAQs, standard ether solvents are not stable at the operating voltages of many high-energy cathodes (>4.2 V).[6] The cathode's catalytic surface, especially in Ni-rich materials, can accelerate this decomposition.[8]
-
Causality: The highest occupied molecular orbital (HOMO) energy level of ether solvents is relatively high, making them susceptible to losing an electron (oxidation) at high potentials.[11] This process generates reactive species that degrade both the electrolyte and the cathode surface.
▶️ Recommended Action: Enhance Oxidative Stability
-
Solution 1 (LHCE): Formulate a Localized High-Concentration Electrolyte (LHCE) to minimize the amount of "free" ether solvent. This involves creating a standard high-concentration electrolyte and then adding a non-solvating diluent.
-
Solution 2 (CEI-Forming Additive): Use an additive that preferentially oxidizes on the cathode surface to form a protective Cathode Electrolyte Interphase (CEI). This CEI acts as a barrier, preventing the ether solvent from reaching the reactive cathode surface.
-
Field-Proven Insight: Lithium bis(oxalate)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB) are effective CEI-forming additives. They oxidize to form a stable, borate-rich layer that protects the cathode and can also scavenge HF, which is known to cause transition metal dissolution.
Issue 2: My cell shows high voltage hysteresis and poor performance at high C-rates.
Symptoms:
-
A large voltage gap between the charge and discharge curves.
-
The cell capacity drops significantly when the cycling current is increased (e.g., from C/10 to 1C).
-
Electrochemical Impedance Spectroscopy (EIS) shows a large and growing semicircle, indicating high interfacial resistance.
Probable Cause: Formation of a Resistive Interphase (SEI/CEI)
-
Why it happens: While additives are crucial, using an incorrect concentration can be detrimental. An excessive amount of an additive like FEC can lead to the formation of an overly thick and ionically resistive SEI/CEI layer.
-
Causality: The ideal interphase is thin enough to allow for efficient Li⁺ transport but thick enough to be electronically insulating and mechanically robust. If the decomposition products of the additive are not highly Li⁺-conductive, a thick layer will impede ion flow, increasing the cell's internal resistance and hindering rate capability.[10]
▶️ Recommended Action: Optimize Additive Concentration and Characterize the Interface
-
Solution: Systematically screen a range of additive concentrations to find the optimal balance between stability and ionic conductivity. Use EIS as a key diagnostic tool.
📋 Protocol 2.2: Screening Additive Concentration with EIS
-
Prepare Electrolytes: Formulate a series of electrolytes with varying concentrations of your chosen additive (e.g., 0.5%, 1.0%, 2.0%, and 5.0 wt% FEC in 1 M LiTFSI/DME). Include a control electrolyte with 0% additive.
-
Build Symmetric Cells: For anode analysis, assemble symmetric Li||Li cells. For cathode analysis, use symmetric Cathode||Cathode cells.
-
Formation Cycling: Cycle the cells at a low rate (e.g., C/20) for 1-3 cycles to form a stable interphase.
-
Perform EIS: After formation, bring the cells to a consistent state-of-charge (e.g., 50% SOC or open circuit voltage) and let them rest for 4-6 hours to stabilize. Perform EIS measurements (e.g., from 100 kHz to 0.1 Hz).
-
Analyze Data: Fit the resulting Nyquist plots to an equivalent circuit model. The diameter of the semicircle at high-to-medium frequencies typically corresponds to the interfacial resistance (R_int).
-
Compare and Select: Plot R_int as a function of additive concentration. The concentration that provides a stable cycling performance (from your other tests) while minimizing the increase in R_int is likely the optimal choice.
| Troubleshooting Summary | ||
| Symptom | Probable Cause | Recommended First Action |
| Rapid Capacity Fading / Low CE | Unstable SEI on Anode | Add 1-5 wt% FEC (Protocol 2.1) |
| Rapid Capacity Fading at >4.2V | Oxidative decomposition at Cathode | Formulate an LHCE or add a CEI-former like LiDFOB |
| High Hysteresis / Poor Rate Capability | Thick, resistive SEI/CEI | Optimize additive concentration using EIS (Protocol 2.2) |
| Cell Swelling / Gas Generation | Electrolyte decomposition or water contamination | Ensure rigorous drying of all components; analyze gas via GC |
| Graphite Anode Failure | Unstable solvent co-intercalation | Switch to a salt like LiBF₄ to promote reversible co-intercalation[1] |
Part 3: Visualization of Key Mechanisms
Visual diagrams help clarify complex electrochemical processes.
Diagram 1: General Degradation Pathways of Ether Electrolytes
This diagram illustrates the two primary failure modes for ether-based electrolytes: reductive decomposition at the low-potential anode and oxidative decomposition at the high-potential cathode.
Caption: Ether electrolyte degradation pathways at the anode and cathode.
Diagram 2: Protective Mechanism of a Film-Forming Additive
This workflow shows how an additive like FEC can preemptively form a stable SEI, protecting the bulk electrolyte from decomposition.
Caption: Workflow of SEI formation with and without a stabilizing additive.
References
- Ren, X., et al. (2019).
-
Holoubek, J., et al. (2023). Non-polar ether-based electrolyte solutions for stable high-voltage non-aqueous lithium metal batteries. Nature Communications, 14(1). Available at: [Link]
-
Ueno, K., et al. (2021). Linear ether-based highly concentrated electrolytes for Li–sulfur batteries. Energy & Environmental Science, 14(7), 4064-4074. Available at: [Link]
-
Liu, C., et al. (2025). Ultra-low concentration ether electrolytes with strong Coulomb interactions for high-voltage lithium metal batteries. Journal of Materials Chemistry A. Available at: [Link]
- Zuss, C., et al. (2017). Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis.
-
Michal, S., et al. (2020). Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. Angewandte Chemie International Edition, 59(15), 6128-6135. Available at: [Link]
-
Thermo Fisher Scientific. (2022). Li-ion battery electrolyte degradation characterization by mass spectrometry. YouTube. Available at: [Link]
-
Advanced Photon Source. (2024). Rejuvenating ether electrolytes for lithium-ion batteries. Argonne National Laboratory. Available at: [Link]
-
Qu, Q., et al. (2021). The Fundamental Understanding of Lithium Polysulfides in Ether-Based Electrolyte for Lithium–Sulfur Batteries. ACS Energy Letters, 6(2), 648-659. Available at: [Link]
-
El Ghouch, M., et al. (2024). Lithium Battery Degradation and Failure Mechanisms: A State-of-the-Art Review. Energies, 17(2), 342. Available at: [Link]
-
Wang, S., et al. (2025). Reviving ether-based electrolytes for sodium-ion batteries. Energy & Environmental Science. Available at: [Link]
- ResearchGate. (n.d.). Practical problems and failure of electrolytes in LIBs at harsh temperature.
- Wang, S., et al. (2024). Advanced Ether-Based Electrolytes for Lithium-ion Batteries.
-
Zhang, L., et al. (2023). Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium–sulfur batteries. Proceedings of the National Academy of Sciences, 120(31), e2302241120. Available at: [Link]
Sources
- 1. aps.anl.gov [aps.anl.gov]
- 2. Reviving ether-based electrolytes for sodium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE00725A [pubs.rsc.org]
- 3. Linear ether-based highly concentrated electrolytes for Li–sulfur batteries - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium–sulfur batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-low concentration ether electrolytes with strong Coulomb interactions for high-voltage lithium metal batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07393B [pubs.rsc.org]
- 7. Non-polar ether-based electrolyte solutions for stable high-voltage non-aqueous lithium metal batteries (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Realizing a high voltage lithium metal battery in ether-based electrolyte by regulating the cathode electrolyte interphase - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00252C [pubs.rsc.org]
Technical Support Center: Minimizing Moisture Contamination in Reactions with Silyl Ethers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for minimizing moisture contamination in reactions involving silyl ethers. As protecting groups for alcohols, silyl ethers are invaluable in multi-step organic synthesis.[1][2][3] However, their sensitivity to moisture, particularly under acidic or basic conditions, can lead to premature deprotection and significant yield loss.[1][4][5] This resource offers field-proven insights and troubleshooting strategies to ensure the success of your moisture-sensitive reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Issue 1: Incomplete Silylation or Low Yield of the Silyl Ether
You've followed the standard protocol for silylating an alcohol, but TLC or NMR analysis indicates a significant amount of unreacted starting material or a low yield of the desired silyl ether.
Probable Causes & Solutions
-
Residual Moisture in the Reaction System: This is the most frequent culprit. Trace amounts of water can hydrolyze the silylating agent (e.g., silyl chloride or triflate) or the newly formed silyl ether.[1][3]
-
Solution: Rigorously dry all glassware, solvents, and reagents. Glassware should be oven-dried overnight or flame-dried under an inert atmosphere immediately before use.[6] Solvents must be freshly distilled from an appropriate drying agent or passed through a solvent purification system.[7] Solid reagents should be dried in a vacuum oven.[6]
-
-
Ineffective Base or Improper Stoichiometry: The base is crucial for neutralizing the acid byproduct of the silylation reaction (e.g., HCl from a silyl chloride). If the base is weak, wet, or used in insufficient amounts, the reaction may not proceed to completion.
-
Solution: Use a non-nucleophilic, anhydrous base like imidazole or 2,6-lutidine, especially for more reactive silyl triflates.[3] Ensure the base is of high purity and has been stored under inert gas. Use a slight excess of the base to drive the reaction forward.
-
-
Steric Hindrance: Bulky silylating agents (like TIPS-Cl or TBDPS-Cl) or sterically hindered alcohols can significantly slow down the reaction rate.[3]
-
Solution: For sterically demanding substrates, consider using a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf), which is more electrophilic than the corresponding chloride.[3] Increasing the reaction temperature or using a more polar solvent like DMF can also enhance the reaction rate.[3][4]
-
Issue 2: Premature Deprotection of the Silyl Ether During a Subsequent Reaction
Your silyl ether was successfully formed, but it is being cleaved during the next step of your synthesis, which is intended to be anhydrous.
Probable Causes & Solutions
-
Adventitious Moisture in Reagents or Solvents: Even "anhydrous" reagents and solvents from commercial suppliers can contain parts-per-million (ppm) levels of water, which can be sufficient to cause deprotection, especially with acid- or base-sensitive silyl ethers.
-
Solution: Always use freshly opened bottles of anhydrous solvents or reagents. For highly sensitive reactions, it's best to dry and distill solvents in-house.[7] Consider using molecular sieves to scavenge trace moisture, but ensure they are properly activated.
-
-
Acidic or Basic Impurities: Reagents used in the subsequent step might contain acidic or basic impurities that catalyze the hydrolysis of the silyl ether.
-
Solution: Purify reagents if their quality is questionable. For instance, some Grignard reagents can be slightly basic due to the presence of magnesium hydroxides. Titrating organometallic reagents before use is a good practice to ensure both their concentration and quality.
-
-
Inherent Instability of the Silyl Ether: The choice of silyl protecting group might not be appropriate for the reaction conditions. For example, a TMS (trimethylsilyl) ether is significantly more labile than a TBS (tert-butyldimethylsilyl) ether under acidic conditions.[3][8]
Issue 3: Inconsistent Results or Poor Reproducibility
You are running the same reaction under what you believe are identical conditions, but you are observing significant variations in yield and purity.
Probable Causes & Solutions
-
Variations in Atmospheric Moisture: Changes in ambient humidity can affect the amount of moisture introduced during reagent transfers and reaction setup.
-
Inconsistent Quality of Solvents and Reagents: The water content of "anhydrous" solvents can vary between batches and suppliers.
-
Improper Syringe and Cannula Techniques: Using improperly dried or handled syringes and cannulas is a common source of moisture contamination.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvent is truly anhydrous?
A1: While commercial anhydrous solvents are generally reliable, their water content can increase upon opening and handling. For highly sensitive reactions, the gold standard for verifying water content is Karl Fischer titration.[10][11] This method is specific to water and can provide a quantitative measure in ppm. Alternatively, distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF and ethers, calcium hydride for halogenated solvents and amines) immediately before use is a highly effective practice.[7]
Q2: What are the best practices for setting up a reaction under an inert atmosphere?
A2: A properly executed inert atmosphere setup is crucial. Here is a streamlined workflow:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (or flame-dried). Assemble the apparatus while hot and immediately place it under an inert gas flow.
-
Inert Gas Purge: Use a Schlenk line or a manifold with a bubbler to apply vacuum to the assembled apparatus and then backfill with a high-purity inert gas like argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric gases.[7]
-
Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, indicated by a slow bubble rate in the bubbler. This prevents air from entering the system.[9]
-
Reagent Addition: Add liquid reagents via a gas-tight syringe through a rubber septum. For larger volumes or for transferring organometallic reagents, use a cannula. Solid reagents should be added under a strong counter-flow of inert gas.
Q3: How do I choose the right silyl ether protecting group for my synthesis?
A3: The choice depends on the stability required during subsequent reaction steps and the ease of deprotection at the desired stage. The stability of silyl ethers is primarily influenced by steric hindrance around the silicon atom.
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data adapted from Wikipedia's compilation of relative resistance to hydrolysis.[3] |
For reactions involving strong bases or nucleophiles, a sterically hindered silyl ether like TBS or TIPS is generally a good choice.[2] If you need to perform reactions under strongly acidic conditions, a more robust group like TBDPS might be necessary.[8]
Q4: What is the mechanism of silyl ether hydrolysis, and why is it so sensitive to moisture?
A4: Silyl ether hydrolysis can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: The oxygen of the silyl ether is protonated, making the silicon atom more electrophilic. A water molecule then attacks the silicon, leading to a pentacoordinate intermediate, which subsequently collapses to release the alcohol and a silanol.[13][14]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate that then breaks down to the alcohol and a silanolate. The presence of empty d-orbitals on the silicon atom allows it to readily form these hypervalent (pentacoordinate) intermediates, facilitating nucleophilic attack by water.[4] This is a key reason for their sensitivity to moisture.
Experimental Protocols & Visualizations
Protocol: Standard Setup for a Moisture-Sensitive Reaction
-
Glassware Preparation: Place a round-bottom flask with a stir bar, a condenser, and a septum-capped inlet in a 120 °C oven overnight.
-
Assembly and Purging: Quickly assemble the hot glassware and connect it to a Schlenk line. Evacuate the system carefully and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via cannula transfer from a storage vessel.
-
Reagent Addition: Dissolve solid reagents in anhydrous solvent in a separate, purged flask and add them via cannula. Add liquid reagents dropwise using an oven-dried, argon-flushed syringe.
-
Reaction Monitoring: Maintain a positive argon pressure throughout the reaction, monitored with an oil bubbler.
Diagram: Decision Tree for Troubleshooting Low Silylation Yield
Caption: Troubleshooting flowchart for low-yield silylation reactions.
Diagram: Workflow for Inert Atmosphere Reaction Setup
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 24, 2026, from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved January 24, 2026, from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved January 24, 2026, from [Link]
-
Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 24, 2026, from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved January 24, 2026, from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved January 24, 2026, from [Link]
-
Biswas, T. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Retrieved January 24, 2026, from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved January 24, 2026, from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved January 24, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Efficiency in Silylation Reactions
Welcome to the technical support center for silylation reactions. As a Senior Application Scientist, I've designed this guide to address the common challenges researchers, scientists, and drug development professionals face when working with silylation chemistry. This resource provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction efficiency.
FAQs and Troubleshooting Guides
Question 1: My silylation reaction has a very low yield or isn't working at all. What are the most common culprits?
Answer:
Low or no yield in a silylation reaction is a frequent issue that can almost always be traced back to a few key factors. The fundamental principle of silylation is the nucleophilic attack of a heteroatom (like oxygen, nitrogen, or sulfur) on the silicon atom of the silylating agent.[1] This process is highly sensitive to the reaction environment and the nature of the reactants.
Here’s a breakdown of the most probable causes and how to address them:
1. Presence of Moisture: This is the most common reason for silylation failure. Silylating agents are highly reactive towards water. The hydroxyl group in water will readily react with the silylating agent, consuming it and reducing the amount available to react with your substrate. This hydrolysis reaction also produces siloxanes, which can complicate your reaction mixture.
-
Causality: The silicon-halogen or silicon-nitrogen bond in common silylating agents is highly susceptible to hydrolysis. The oxygen in water acts as a nucleophile, attacking the electrophilic silicon center.
-
Troubleshooting Protocol:
-
Dry Glassware: Ensure all glassware is rigorously dried before use, either by oven-drying at >100°C for several hours or by flame-drying under vacuum.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.[2] Aprotic solvents like dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), and toluene are common choices.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Starting Materials: Ensure your substrate and any other reagents are free of water. If necessary, dry them using an appropriate method (e.g., azeotropic distillation with toluene, drying under high vacuum).
-
2. Inappropriate Silylating Agent: The reactivity of silylating agents varies significantly. Using an agent that is not reactive enough for your specific substrate will result in low or no conversion.
-
Causality: The reactivity of a silylating agent is influenced by the leaving group and the steric bulk around the silicon atom. For example, silyl triflates are much more reactive than silyl chlorides.[2][3]
-
Troubleshooting Workflow:
A workflow for selecting the right silylating agent.
3. Steric Hindrance: Bulky groups on either the substrate or the silylating agent can significantly slow down or prevent the reaction.[4]
-
Causality: The SN2-like mechanism of silylation is sensitive to steric crowding around the reaction centers.[4]
-
Troubleshooting Steps:
-
For Hindered Substrates (e.g., tertiary alcohols): Use a less bulky and more reactive silylating agent. For example, trimethylsilyl (TMS) groups are smaller and will react more readily than tert-butyldimethylsilyl (TBDMS) groups. Silyl triflates are also a good choice for hindered alcohols.[3][5]
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric barrier.[3]
-
Prolong Reaction Time: Allow the reaction to proceed for a longer period.
-
Use a Catalyst: Catalysts like 4-dimethylaminopyridine (DMAP) or N-methylimidazole (NMI) can significantly accelerate the silylation of hindered alcohols.[3][5]
-
Question 2: My reaction is incomplete, and I see both starting material and product. How can I drive the reaction to completion?
Answer:
An incomplete reaction suggests that the reaction has reached equilibrium or is proceeding very slowly. Here are several strategies to push the reaction towards the product side:
1. Increase the Amount of Silylating Agent: Using a slight excess of the silylating agent can help drive the equilibrium towards the product side. Typically, 1.1 to 1.5 equivalents are used.[3]
2. Add a Catalyst: Catalysts can significantly increase the rate of reaction.[6]
-
Acidic Catalysts: For silylating agents like hexamethyldisilazane (HMDS), a catalytic amount of a strong acid or a source of protons can increase its silylating power.[7] For example, adding a small amount of trimethylchlorosilane (TMCS) to a reaction with N,O-bis(trimethylsilyl)acetamide (BSA) or HMDS can dramatically increase the reaction rate.[2][3]
-
Basic Catalysts: For silyl chlorides, a base is typically required to neutralize the HCl byproduct.[1] Common bases include triethylamine, pyridine, and imidazole.[3] For sterically hindered substrates, stronger, non-nucleophilic bases might be necessary.
3. Remove Byproducts: The formation of byproducts can sometimes inhibit the reaction or shift the equilibrium back to the starting materials.
-
Causality: According to Le Chatelier's principle, removing a product from the reaction mixture will shift the equilibrium to favor the formation of more products.
-
Example: In reactions using HMDS, the byproduct is ammonia (NH₃).[7] Gently warming the reaction mixture can help drive off the ammonia gas, pushing the reaction to completion.[3] When using silyl chlorides with an amine base, the resulting ammonium salt often precipitates out of the solution, which also helps to drive the reaction forward.[4]
4. Optimize Reaction Temperature and Time:
-
Temperature: While many silylations proceed at room temperature, some may require heating to overcome activation energy barriers, especially with less reactive substrates or silylating agents.[2][3]
-
Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[3]
Question 3: I am observing significant side reactions and byproduct formation. What could be the cause, and how can I minimize them?
Answer:
Side reactions in silylation can arise from several sources, including the reactivity of the silylating agent, the presence of multiple reactive sites on the substrate, and the reaction conditions.
1. Over-silylation of Multifunctional Substrates: If your substrate has multiple hydroxyl, amino, or other active hydrogen-containing groups, you may see a mixture of partially and fully silylated products.
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the silylating agent. Using a limited amount can favor mono-silylation.
-
Use a Sterically Hindered Silylating Agent: Bulky silylating agents like TBDMS-Cl or TIPS-Cl can selectively react with less sterically hindered functional groups, such as primary alcohols over secondary alcohols.[4]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity.
-
2. Byproducts from the Silylating Agent: The choice of silylating agent determines the byproducts formed.
-
Silyl Halides (e.g., TMS-Cl): Produce acidic byproducts (e.g., HCl) that can be detrimental to acid-sensitive substrates.[1] Always use a base to neutralize the acid.
-
Silyl Amides (e.g., BSA, BSTFA): Produce neutral, volatile byproducts (e.g., acetamide), which are generally less problematic and easier to remove.[4]
-
HMDS: Produces ammonia, which is volatile and can be removed by gentle heating.[7]
3. Silyl Enol Ether Formation: With ketones, strong silylating agents like silyl triflates can lead to the formation of silyl enol ethers.[2]
-
Troubleshooting: If this is not the desired product, choose a milder silylating agent or adjust the reaction conditions (e.g., use a non-coordinating base).
Data Summary: Silylating Agent Reactivity and Byproducts
| Silylating Agent | Common Abbreviation | Leaving Group | Relative Reactivity | Common Byproduct |
| Trimethylsilyl Trifluoromethanesulfonate | TMS-OTf | Triflate | Very High | Triflic Acid |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyltrifluoroacetamide | High | Trifluoroacetamide |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-trimethylsilylacetamide | High | Acetamide |
| Trimethylsilylimidazole | TMSI | Imidazole | High | Imidazole |
| Trimethylchlorosilane | TMS-Cl | Chloride | Moderate | HCl |
| Hexamethyldisilazane | HMDS | Trimethylsilylamine | Low | Ammonia |
Experimental Protocol: General Procedure for Silylation of an Alcohol with TMS-Cl
This protocol is a self-validating system as the progress can be monitored, and adjustments can be made based on the outcome.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and anhydrous solvent (e.g., dichloromethane or THF) to a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.
-
-
Reaction:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (TMS-Cl, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography if necessary.
-
Diagram: General Silylation Mechanism
General mechanism of silylation using a base.
By systematically addressing these common issues, you can significantly improve the efficiency and success rate of your silylation reactions.
References
-
Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Barry, G. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Wikipedia. (2023, October 27). Silylation. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry. [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. [Link]
-
Chromatography Forum. (2014, October 8). Why do my silylations always fail?[Link]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. researchgate.net [researchgate.net]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
A Tale of Two Solvents: A Comparative Guide to Ether- and Carbonate-Based Battery Electrolytes
In the pursuit of higher energy density, longer cycle life, and enhanced safety, the electrolyte has emerged as a critical battleground in the advancement of battery technologies. The choice of solvent system, in particular, dictates the fundamental electrochemical behavior of a battery, influencing everything from ion transport to interfacial stability. This guide provides an in-depth technical comparison of two of the most prominent classes of liquid electrolytes: ether-based and carbonate-based systems. We will delve into their intrinsic properties, comparative performance in various battery chemistries, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers and professionals in the field of energy storage.
The Fundamental Divide: Chemical and Physicochemical Properties
At the heart of the comparison between ether and carbonate electrolytes lies their distinct chemical structures, which give rise to a cascade of differing properties. Carbonate-based electrolytes, typically composed of solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), are the incumbent technology in commercial lithium-ion batteries.[1] Their popularity stems from a combination of high dielectric constants, which aid in salt dissociation, and their ability to form a stable solid electrolyte interphase (SEI) on graphite anodes.[2] This SEI layer is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.
Ether-based electrolytes, on the other hand, are characterized by the ether functional group (R-O-R'). Common examples include 1,2-dimethoxyethane (DME) and 1,3-dioxolane (DOL).[3] These solvents are renowned for their excellent compatibility with lithium metal anodes, a key component for next-generation high-energy-density batteries.[4][5] Ethers typically exhibit lower viscosity and higher ionic conductivity, especially at sub-ambient temperatures, compared to their carbonate counterparts.[6] However, they generally suffer from lower oxidative stability, limiting their use with high-voltage cathodes.[4][5]
A critical differentiator is their thermal stability. Carbonate electrolytes generally possess higher boiling points and flash points, contributing to better safety characteristics at elevated temperatures.[7] In contrast, ether-based electrolytes have poorer thermal stability, with their lower boiling and flash points posing a greater safety risk, especially in the context of thermal runaway.[5]
Electrochemical Performance: A Head-to-Head Comparison
The ultimate measure of an electrolyte's viability is its performance within a battery system. This section compares ether- and carbonate-based electrolytes across key electrochemical metrics, supported by experimental data.
Ionic Conductivity
Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct ions and is a critical factor in determining a battery's rate capability. Generally, ether-based electrolytes exhibit higher ionic conductivity due to their lower viscosity.
| Electrolyte System | Solvent(s) | Salt | Ionic Conductivity (mS/cm) at 25°C |
| Carbonate-Based | EC/DMC (1:1 v/v) | 1 M LiPF₆ | ~11[8] |
| Carbonate-Based | EC/PC (varying ratios) | 1 M LiPF₆ | 6 - 8[7] |
| Ether-Based | DOL/DME (1:1 v/v) | 1 M LiTFSI | ~12-15[6][9] |
| Ether-Based | DOL/DME (1:1 v/v) | 1 M LiFSI | >10[6] |
Note: Ionic conductivity can vary significantly with salt concentration, temperature, and specific solvent ratios.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wider ESW is crucial for enabling high-voltage battery chemistries. Carbonate-based electrolytes are known for their wide electrochemical windows, making them suitable for high-voltage applications.[10] Ether-based electrolytes, conversely, have a narrower ESW, with their oxidative stability being a primary limitation.[4][5][10]
| Electrolyte Type | Typical Anodic Stability Limit (V vs. Li/Li⁺) |
| Carbonate-Based | > 4.5[10] |
| Ether-Based | ~4.0[4][5][11] |
This difference in oxidative stability is a key reason why carbonate electrolytes dominate the current lithium-ion battery market, which increasingly utilizes high-voltage cathode materials like Nickel Manganese Cobalt Oxide (NMC).
Lithium-Ion Transference Number (tLi⁺)
The transference number represents the fraction of the total ionic current carried by the lithium ions. A higher tLi⁺ is desirable as it minimizes concentration gradients within the electrolyte during battery operation, leading to improved power density and reduced likelihood of lithium dendrite formation. While specific values can vary based on the salt and solvent combination, some studies suggest that certain ether-based systems can exhibit favorable transference numbers.
| Electrolyte System | Solvent(s) | Salt | Transference Number (tLi⁺) |
| Carbonate-Based | EC/DEC | 1 M LiPF₆ | ~0.47[12] |
| Ether-Based | DOL/DME | 1 M LiTFSI | ~0.31 - 0.51[6] |
Application in Battery Systems: A Performance Snapshot
The choice between ether and carbonate electrolytes is highly dependent on the specific battery chemistry.
Lithium-Ion Batteries (with Graphite Anodes)
For conventional lithium-ion batteries employing graphite anodes, carbonate-based electrolytes are the standard. This is primarily due to their ability to form a robust SEI on the graphite surface, which is essential for preventing exfoliation of the graphite structure and ensuring long-term cycling stability.[2] Ether-based electrolytes are generally not compatible with graphite anodes due to co-intercalation of solvent molecules into the graphite layers, leading to rapid capacity fade.[13]
Lithium Metal Batteries (LMBs)
In the realm of high-energy-density lithium metal batteries, ether-based electrolytes hold a distinct advantage. Their superior compatibility with the lithium metal anode, leading to the formation of a more stable SEI and suppression of dendrite growth, is a key enabler for this technology.[4][5][14] Carbonate electrolytes, in contrast, tend to continuously react with the highly reactive lithium metal, leading to poor cycling efficiency and safety concerns.[5]
Cycling Performance of Li||NMC811 Cells:
| Electrolyte Type | Cathode | Capacity Retention | Coulombic Efficiency |
| Carbonate-Based | NMC811 | ~85.4% after 300 cycles[15] | ~99.5%[15] |
| Ether-Based (modified) | NMC811 | ~71.3% after 1000 cycles[16] | >99%[16] |
Note: The ether-based electrolyte in this example is a modified, high-concentration formulation designed to improve its oxidative stability.
Lithium-Sulfur (Li-S) Batteries
Ether-based electrolytes, particularly mixtures of DOL and DME, are the dominant choice for Li-S batteries.[3] This is due to their ability to dissolve the intermediate lithium polysulfides (LiPS), which is a critical step in the electrochemical conversion of sulfur. However, this high solubility also leads to the "shuttle effect," where dissolved LiPS migrate to the lithium anode, causing capacity loss and low coulombic efficiency.[9] Research is ongoing to mitigate this issue through electrolyte additives and novel cell designs.[17] Carbonate electrolytes are generally not suitable for conventional Li-S batteries as they react with the polysulfide species.
Performance of Li-S Cells with Ether-Based Electrolytes:
| Electrolyte System | Key Feature | Performance Highlight |
| 1 M LiTFSI in DOL/DME with LiNO₃ additive | Standard Li-S electrolyte | Good initial capacity, but suffers from shuttle effect[3][9] |
| Fluorinated ether-based | Moderate LiPS solubility | Improved cycle life and coulombic efficiency[17] |
Sodium-Ion Batteries (SIBs)
For sodium-ion batteries, ether-based electrolytes have shown promise, particularly in improving the stability of the SEI on hard carbon anodes and enabling more stable cycling compared to some carbonate-based systems.[18][19]
Performance of Na-ion Cells:
| Electrolyte Type | Anode | Performance Observation |
| Carbonate-Based | Hard Carbon | Can exhibit continuous SEI growth and lower stability[18] |
| Ether-Based | Hard Carbon | Forms a more stable and thin SEI, leading to better cycling performance[18][19] |
Experimental Protocols for Electrolyte Characterization
To ensure the trustworthiness and reproducibility of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key electrolyte characterization techniques.
Ionic Conductivity Measurement
Principle: Electrochemical Impedance Spectroscopy (EIS) is used to measure the bulk resistance of the electrolyte, from which the ionic conductivity is calculated.
Step-by-Step Protocol:
-
Assemble a conductivity cell with two inert, parallel electrodes (e.g., platinum or stainless steel) with a known cell constant.
-
Fill the cell with the electrolyte to be tested inside an inert atmosphere (e.g., an argon-filled glovebox).
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or more simply, using the cell constant).
Electrochemical Stability Window (ESW) Measurement
Principle: Linear Sweep Voltammetry (LSV) is employed to determine the potentials at which the electrolyte begins to oxidize and reduce.
Step-by-Step Protocol:
-
Assemble a three-electrode cell inside an inert atmosphere. The cell should consist of a working electrode (e.g., glassy carbon or platinum for oxidation, and lithium metal for reduction), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Fill the cell with the electrolyte under investigation.
-
Connect the cell to a potentiostat.
-
To determine the anodic (oxidation) stability limit, perform an LSV by sweeping the potential of the working electrode from the open-circuit potential to a higher potential at a slow scan rate (e.g., 1 mV/s).
-
The potential at which a significant and sustained increase in current is observed is defined as the oxidation potential limit.
-
To determine the cathodic (reduction) stability limit, sweep the potential from the open-circuit potential to a lower potential. The potential at which a sharp increase in reduction current occurs defines the reduction potential limit.
Lithium-Ion Transference Number (tLi⁺) Measurement (Bruce-Vincent Method)
Principle: This method combines AC impedance and DC polarization measurements on a symmetric Li/electrolyte/Li cell to determine the transference number.
Step-by-Step Protocol:
-
Assemble a symmetric coin cell with two lithium metal electrodes and a separator soaked in the electrolyte.
-
Allow the cell to rest for several hours to reach a stable open-circuit voltage.
-
Measure the initial interfacial resistance (Ri0) using EIS.
-
Apply a small DC polarization voltage (ΔV, typically 10-20 mV) across the cell and record the initial current (I0).
-
Continue the polarization until a steady-state current (Iss) is reached, which may take several hours.
-
Measure the final interfacial resistance (Riss) using EIS immediately after the polarization.
-
Calculate the lithium-ion transference number using the following equation: tLi⁺ = Iss(ΔV - I0Ri0) / I0(ΔV - IssRiss)
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Key properties and applications of carbonate- and ether-based electrolytes.
Caption: A typical experimental workflow for evaluating battery electrolytes.
Conclusion and Future Outlook
The choice between ether- and carbonate-based electrolytes is a classic example of the trade-offs inherent in battery design. Carbonate-based systems offer the high-voltage stability required for current-generation lithium-ion batteries, while ether-based electrolytes provide the crucial compatibility with lithium metal anodes needed for next-generation, high-energy-density systems.
The future of battery electrolytes will likely involve a convergence of these two worlds. The development of "localized high-concentration electrolytes" (LHCEs) and the use of fluorinated ethers are promising strategies to enhance the oxidative stability of ether-based systems, potentially enabling their use in high-voltage lithium metal batteries.[17][20] Conversely, additives and co-solvents are being explored to improve the lithium metal compatibility of carbonate-based electrolytes.
Ultimately, the ideal electrolyte will be one that combines the strengths of both classes: high ionic conductivity, a wide electrochemical stability window, excellent compatibility with both anode and cathode, and robust safety characteristics. The continued exploration of novel solvent chemistries, salt formulations, and additives, guided by the rigorous experimental evaluation outlined in this guide, will be paramount in achieving this goal and unlocking the next generation of energy storage technologies.
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Locally Saturated Ether-Based Electrolytes With Oxidative Stability For Li Metal Batteries Based on Li-Rich Cathodes | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
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Locally Saturated Ether-Based Electrolytes With Oxidative Stability For Li Metal Batteries Based on Li-Rich Cathodes - Liu Research Group. Available at: [Link]
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LiTFSI Electrolyte for Lithium-Sulfur Batteries - Automat Solutions. Available at: [Link]
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Ethylene Carbonate-free Electrolytes for Stable, Safer High-nickel Lithium-ion Batteries - OSTI. Available at: [Link]
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Electrolyte and Electrode Design for Next-Generation Rechargeable Batteries - MDPI. Available at: [Link]
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Electrolyte Engineering for Long-Life Li-SPAN Batteries - Liu Research Group. Available at: [Link]
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Electrochemical behavior of different ether electrolytes in Li||NMC811 batteries. Cycling performance of Li - ResearchGate. Available at: [Link]
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Promising Routes to a High Li+ Transference Number Electrolyte for Lithium Ion Batteries | ACS Energy Letters - ACS Publications. Available at: [Link]
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Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. Available at: [Link]
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A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Bis[2-(trimethylsilyloxy)ethyl] Ether and its Alternatives for Diol Protection
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the temporary masking of diol functionalities, silyl ethers stand out due to their ease of installation, stability under a range of reaction conditions, and clean removal. Among the plethora of silylating agents, those forming trimethylsilyl (TMS) ethers are valued for their simplicity and low steric bulk. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Bis[2-(trimethylsilyloxy)ethyl] Ether, a derivative of diethylene glycol, and offers a comparative perspective against two commonly employed, more sterically hindered alternatives: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers.
Interpreting the ¹H NMR Spectrum of Bis[2-(trimethylsilyloxy)ethyl] Ether
The structural symmetry of Bis[2-(trimethylsilyloxy)ethyl] Ether leads to a deceptively simple ¹H NMR spectrum. A thorough understanding of this spectrum is crucial for reaction monitoring and product verification.
Predicted ¹H NMR Spectrum of Bis[2-(trimethylsilyloxy)ethyl] Ether:
The molecule, with the structure (CH₃)₃Si-O-CH₂CH₂-O-CH₂CH₂-O-Si(CH₃)₃, possesses two key proton environments that give rise to distinct signals in the ¹H NMR spectrum.
-
Trimethylsilyl (TMS) Protons (-Si(CH₃)₃): The eighteen protons of the two equivalent trimethylsilyl groups are expected to produce a sharp, intense singlet. Due to the electropositive nature of silicon, these protons are highly shielded and will appear significantly upfield. The typical chemical shift for TMS protons in silyl ethers is around δ 0.1 ppm . The large integration value (18H) of this peak is a hallmark of the successful disilylation of the diol.
-
Ethylene Glycol Protons (-O-CH₂CH₂-O-CH₂CH₂-O-): The eight protons of the diethylene glycol backbone are chemically equivalent due to the molecule's symmetry. They are adjacent to oxygen atoms, which are electronegative and thus deshield these protons, causing them to resonate downfield compared to simple alkanes. These eight protons will appear as a single, well-defined singlet at approximately δ 3.6-3.7 ppm . The integration of this signal should correspond to 8H.
The absence of a broad hydroxyl (-OH) peak, which would typically be present in the starting diethylene glycol, is a key indicator of a complete reaction.
A Comparative Analysis with Alternative Silyl Ethers
While TMS ethers are straightforward to form and analyze, their relative lability under acidic conditions can be a drawback. For substrates requiring more robust protection, sterically bulkier silyl ethers like TBDMS and TIPS are often the preferred choice. Their ¹H NMR spectra, however, present more complex features.
tert-Butyldimethylsilyl (TBDMS) Ethers
The TBDMS group offers a significant increase in steric hindrance and stability compared to the TMS group. The ¹H NMR spectrum of a diol protected with TBDMS groups will exhibit characteristic signals for both the tert-butyl and the dimethylsilyl protons.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet with an integration of 9H (per TBDMS group) will be observed around δ 0.9 ppm .
-
Dimethylsilyl Protons (-Si(CH₃)₂): Another sharp singlet, integrating to 6H (per TBDMS group), will appear further upfield, typically around δ 0.1 ppm .
Triisopropylsilyl (TIPS) Ethers
The TIPS group provides even greater steric bulk and stability. Its ¹H NMR spectrum is characterized by the signals from the three isopropyl groups attached to the silicon atom.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet with an integration of 18H (per TIPS group) will be present around δ 1.0-1.1 ppm .
-
Isopropyl Methine Proton (-CH(CH₃)₂): A septet, integrating to 3H (per TIPS group), will appear in the same region, around δ 1.0-1.1 ppm . This signal is often partially obscured by the larger methyl doublet.
Data at a Glance: Comparative ¹H NMR Features
| Silyl Ether Protecting Group | Characteristic Proton Signals | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration (per group) |
| Trimethylsilyl (TMS) | -Si(CH ₃)₃ | ~ 0.1 | Singlet | 9H |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH ₃)₂ | ~ 0.1 | Singlet | 6H |
| -C(CH ₃)₃ | ~ 0.9 | Singlet | 9H | |
| Triisopropylsilyl (TIPS) | -CH(CH ₃)₂ | ~ 1.0-1.1 | Doublet | 18H |
| -CH (CH₃)₂ | ~ 1.0-1.1 | Septet | 3H |
Experimental Workflow: From Silylation to NMR Analysis
The following diagram illustrates a generalized workflow for the protection of a diol with a silylating agent and subsequent confirmation of the product by ¹H NMR spectroscopy.
Caption: General workflow for the silylation of a diol and subsequent NMR analysis.
Experimental Protocol: Synthesis and NMR Sample Preparation of Bis[2-(trimethylsilyloxy)ethyl] Ether
This protocol provides a detailed methodology for the synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether and the preparation of a sample for ¹H NMR analysis.
Materials:
-
Diethylene glycol
-
Chlorotrimethylsilane (TMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS for NMR
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylene glycol (1.0 eq). Dissolve the diol in anhydrous DCM.
-
Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Cool the flask to 0 °C in an ice bath. Slowly add chlorotrimethylsilane (2.2 eq) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol spot.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield Bis[2-(trimethylsilyloxy)ethyl] Ether as a colorless liquid.
-
NMR Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard. Cap the tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous. The sample is now ready for ¹H NMR analysis.[1]
Concluding Remarks
The interpretation of ¹H NMR spectra is a cornerstone of chemical analysis, providing invaluable insights into molecular structure. For diol protection, the choice of silyl ether significantly influences the complexity of the resulting NMR spectrum. The simple and clean spectrum of Bis[2-(trimethylsilyloxy)ethyl] Ether makes it an excellent choice for routine applications where high stability is not a critical factor. In contrast, the more complex, yet characteristic, spectra of TBDMS and TIPS ethers provide clear spectroscopic handles for their identification, albeit with a greater potential for signal overlap. A thorough understanding of these spectral differences empowers researchers to make informed decisions in the design and execution of their synthetic strategies.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Senior Application Scientist's Guide to Derivatization and Spectral Interpretation in GC-MS
An In-Depth Guide to the Mass Spectral Fragmentation of Trimethylsilyl Ethers for Structural Elucidation
For professionals in analytical chemistry and drug development, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool. However, the volatility and thermal stability of many analytes, particularly those with polar functional groups like hydroxyls, carboxyls, and amines, present a significant challenge. Chemical derivatization is the key to unlocking the full potential of GC-MS for these compounds, and among the various techniques, silylation stands out as a robust and widely adopted method.
This guide provides an in-depth comparison of the mass spectral fragmentation of trimethylsilyl (TMS) ethers, offering insights into their interpretation and contrasting them with common alternatives. Our focus is not merely on the "what" but the "why"—elucidating the chemical principles that govern fragmentation and how they can be leveraged for confident structural characterization.
The Rationale for Derivatization: Why Silylate?
The primary goal of derivatization in GC is to transform polar, non-volatile compounds into species that are more amenable to gas-phase analysis. Silylation, the replacement of an active hydrogen with a silyl group, accomplishes several critical objectives:
-
Increased Volatility: By masking polar functional groups (e.g., -OH, -COOH), silylation reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to travel through the GC column at lower temperatures.
-
Enhanced Thermal Stability: Silyl ethers are generally more thermally stable than their parent compounds, preventing on-column degradation and ensuring that the intact molecule reaches the mass spectrometer's ion source.[1]
-
Improved Chromatography: Derivatization often leads to sharper, more symmetrical peaks by minimizing interactions with active sites on the column.[2]
-
Structurally Significant Fragmentation: The derivatizing group itself introduces predictable and informative fragmentation pathways upon electron ionization (EI), which is the core focus of this guide.
Trimethylsilylation is often the first choice due to the high reactivity of reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the volatility of its byproducts, which minimizes chromatographic interference.[1]
The Language of Fragmentation: Interpreting TMS Ether Mass Spectra
Upon entering the 70 eV electron ionization source of a mass spectrometer, a TMS-derivatized molecule undergoes ionization to form a molecular ion (M⁺•). This high-energy species is often unstable and rapidly fragments through distinct, predictable pathways. Understanding these pathways is paramount for spectral interpretation.
Key Fragmentation Pathways of TMS Ethers
The fragmentation of TMS ethers is dominated by cleavages influenced by the silicon atom and the adjacent oxygen.
-
Alpha (α) Cleavage: The most characteristic fragmentation for TMS ethers involves the cleavage of a bond alpha to the oxygen atom. This results in the formation of a resonance-stabilized oxonium ion. For primary alcohol TMS ethers, this often leads to a prominent ion at m/z 103 (CH₂=O⁺-Si(CH₃)₃).
-
Loss of a Methyl Radical ([M-15]⁺): A very common fragmentation is the loss of a methyl radical (•CH₃) from one of the trimethylsilyl groups.[3] The resulting [M-15]⁺ ion is often a high-mass ion of significant abundance, which is extremely useful for deducing the molecular weight of the parent compound, especially when the molecular ion itself is weak or absent.[4]
-
The Signature Ions: m/z 73 and 75:
-
The m/z 73 ion , [(CH₃)₃Si]⁺, is a hallmark of TMS derivatives and is frequently the base peak in the spectrum.[3] Its presence is a strong indicator that a silylation has occurred.
-
The m/z 75 ion , [(CH₃)₂Si=OH]⁺, is formed via a rearrangement process where a hydrogen atom is transferred to the silicon-containing fragment.[3] This ion is particularly characteristic of TMS ethers of alcohols.
-
-
Rearrangement and Elimination Reactions:
-
Loss of Trimethylsilanol (TMSOH): A neutral loss of 90 Da, corresponding to (CH₃)₃SiOH, can occur, particularly in molecules where a hydrogen atom is sterically accessible to the TMSO group, such as in a 1,3-diaxial arrangement in steroids.[4][5]
-
Cleavage of the Carbon Chain: In larger molecules like derivatized alditols or fatty acids, cleavage of the C-C backbone is a predominant fragmentation pathway, often yielding a series of structurally informative ions.[6]
-
Below is a generalized fragmentation scheme for a simple primary alcohol TMS ether.
Caption: Common fragmentation pathways for a primary TMS ether.
Comparative Analysis: TMS Ethers vs. Alternatives
To truly appreciate the utility of TMS ethers, it is essential to compare their fragmentation behavior with underivatized molecules and other common derivatives.
Underivatized Alcohols
The mass spectra of underivatized alcohols are often difficult to interpret.
-
Weak or Absent Molecular Ion: The molecular ion is typically very weak or entirely absent.[7]
-
Dehydration: A prominent peak corresponding to the loss of water ([M-18]⁺) is common, which can sometimes be mistaken for the molecular ion.[8]
-
α-Cleavage: Like TMS ethers, alcohols undergo α-cleavage, but the resulting fragments are of lower mass and may be less structurally specific.[8]
The conversion to a TMS ether provides a much clearer picture, typically yielding a discernible [M-15]⁺ ion and high-mass fragments that retain more of the original structure.
Alternative Silyl Ethers: The Case of TBDMS
tert-Butyldimethylsilyl (TBDMS) ethers are a popular alternative to TMS ethers, particularly when increased stability to hydrolysis is required.[9] Their mass spectra, while governed by similar principles, exhibit key differences.
-
Dominant [M-57]⁺ Ion: The most characteristic feature of a TBDMS ether is the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a prominent [M-57]⁺ ion. This high-mass fragment is an excellent indicator of molecular weight.
-
Reduced Fragmentation: Compared to TMS ethers, TBDMS derivatives are generally more stable in the ion source, leading to less overall fragmentation and often a more abundant molecular ion or [M-57]⁺ ion.
-
Other Characteristic Ions: Other fragments, such as [M-15]⁺ (loss of methyl) and [M-85]⁺ (loss of tert-butyl + CO), can also be observed.
Caption: Primary fragmentation difference between TMS and TBDMS ethers.
Other Derivatization Strategies
While silylation is dominant, other methods like acylation or alkylation are used for specific applications.
-
Trifluoroacetyl (TFA) Derivatives: Formed by acylation, TFA derivatives are highly electronegative. This directs fragmentation away from the original molecule, often leading to fragments characteristic of the derivative itself rather than the analyte's core structure.
-
Pentafluorobenzyl (PFB) Ethers: PFB derivatives are primarily used for analysis by electron capture negative ionization (ECNI) MS due to their high electron affinity. Under positive-ion EI, they can provide structural information, but the spectra are often dominated by ions related to the PFB group (e.g., m/z 181).[10]
Data Summary: A Comparative Overview
The table below summarizes the key characteristics of these derivatization approaches.
| Derivative Type | Reagent Example | MW Shift (per group) | Key Characteristic Ion(s) | Primary Advantage |
| Trimethylsilyl (TMS) | BSTFA, MSTFA | +72 Da | [M-15]⁺, m/z 73, m/z 75 | Excellent volatility, rich fragmentation |
| t-Butyldimethylsilyl (TBDMS) | MTBSTFA | +114 Da | [M-57]⁺ | High stability, prominent high-mass ion |
| Trifluoroacetyl (TFA) | MBTFA | +96 Da | Varies, often related to TFA group | Good for electron capture detection |
| Pentafluorobenzyl (PFB) | PFBBr | +180 Da | m/z 181 (PFB⁺) | Excellent for ECNI-MS, high sensitivity |
Experimental Protocol: A Self-Validating Workflow for TMS Derivatization
Trustworthy data begins with a robust and reproducible protocol. The following procedure for the silylation of hydroxyl-containing compounds is designed to be self-validating by incorporating checks for reaction completion.
Workflow Diagram
Caption: Standard experimental workflow for TMS derivatization.
Step-by-Step Methodology
-
Analyte Preparation (The Drydown):
-
Action: Place 50-200 µg of the sample into a 2 mL autosampler vial. If dissolved in a solvent, evaporate to complete dryness under a gentle stream of nitrogen.
-
Causality: Silylating reagents are extremely sensitive to moisture. Any residual water will preferentially react with the reagent, reducing the yield of the desired derivative and potentially creating siloxane peaks in the chromatogram. This is the most critical step for reproducibility.
-
-
Reagent Addition:
-
Action: Add 100 µL of a suitable solvent, such as pyridine or acetonitrile. Then, add 100 µL of a silylating agent, such as BSTFA containing 1% Trimethylchlorosilane (TMCS).
-
Causality: Pyridine acts as both a solvent and a catalyst, scavenging the HCl produced when using silyl chlorides and driving the reaction forward.[2] BSTFA is a powerful silyl donor. The 1% TMCS is a catalyst that enhances the reactivity of the reagent, especially for hindered hydroxyl groups.[2]
-
-
Reaction and Incubation:
-
Action: Cap the vial tightly and heat in a heating block or oven at 60-80°C for 30-60 minutes.
-
Causality: Heating provides the activation energy needed to ensure complete derivatization, particularly for sterically hindered or less reactive functional groups.[1] The reaction time can be optimized depending on the analyte.
-
-
Analysis:
-
Action: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Causality: The sample is now volatile and thermally stable for analysis. A non-polar GC column (e.g., DB-5ms or equivalent) is required, as polar phases with active hydrogens are incompatible with silylating reagents.[2]
-
-
Validation of Results:
-
Action: Examine the resulting mass spectrum.
-
Self-Validation Check: The presence of a strong m/z 73 peak confirms the presence of a TMS group. Identify the molecular weight based on the [M-15]⁺ ion. If the spectrum still shows evidence of water loss ([M-18]⁺) or a weak molecular ion characteristic of the underivatized compound, the reaction was incomplete. This necessitates a return to Step 1 to ensure absolute dryness or optimization of reaction conditions in Step 3.
-
Conclusion: From Fragmentation to Function
The mass spectral fragmentation of trimethylsilyl ethers provides a rich source of structural information that is both predictable and reliable. By understanding the fundamental principles of α-cleavage, methyl loss, and characteristic ion formation, researchers can confidently identify and characterize a wide range of compounds. The comparison with alternatives like TBDMS ethers further expands the analytical toolkit, allowing the scientist to choose the best derivatization strategy for the task at hand—balancing the need for detailed fragmentation (TMS) with the demand for enhanced stability and clear molecular weight information (TBDMS). A robust, well-understood experimental protocol is the foundation upon which all reliable data is built, transforming complex biological and chemical samples into interpretable, actionable results.
References
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.). Freie Universität Berlin. Retrieved January 24, 2026, from [Link]
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Fernandes, T., Martel, A., & Cordeiro, N. (2020). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... ResearchGate. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
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Mass Spectrometry of Aliphatic Ethers. (2020). YouTube. Retrieved January 24, 2026, from [Link]
-
Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved January 24, 2026, from [Link]
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Ether fragmentation patteren (Mass spectrometry). (2020). YouTube. Retrieved January 24, 2026, from [Link]
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Mass Spectrometry Part 4-Fragmentation in Ethers. (2021). YouTube. Retrieved January 24, 2026, from [Link]
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Brodbelt, J., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. University of Louisville. Retrieved January 24, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Ethers. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Mass Spectra of Trimethylsilyl Derivatives. Retrieved January 24, 2026, from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
-
Valian, V., et al. (1995). Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. ACS Publications. Retrieved January 24, 2026, from [Link]
-
Dasgupta, A., & Spies, J. (1999). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. PubMed. Retrieved January 24, 2026, from [Link]
-
Szczepaniak, L., et al. (2013). Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Pozo, O. J., et al. (2019). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. NIH. Retrieved January 24, 2026, from [Link]
-
Thevis, M., et al. (2017). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. ResearchGate. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2022). Derivatization for GC-MS analysis? Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 24, 2026, from [Link]
-
Dasgupta, A. (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Forensic Sciences. Retrieved January 24, 2026, from [Link]
-
Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 24, 2026, from [Link]
-
Mazzocco, C., et al. (2021). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. PMC. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Bis[2-(trimethylsilyloxy)ethyl] Ether by Gas Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. Bis[2-(trimethylsilyloxy)ethyl] Ether, a versatile silyl ether, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth, scientifically grounded approach to validating a gas chromatography (GC) method for determining the purity of Bis[2-(trimethylsilyloxy)ethyl] Ether, comparing its performance with other analytical techniques.
The Criticality of Purity for Bis[2-(trimethylsilyloxy)ethyl] Ether
Bis[2-(trimethylsilyloxy)ethyl] Ether serves as a key intermediate and protecting group in various organic syntheses. Its bifunctional nature, with two trimethylsilyl ether groups, makes it a valuable building block. However, the presence of impurities can lead to undesirable side reactions and compromise the integrity of the final product.
Potential Impurities and Their Origins:
The primary impurities in Bis[2-(trimethylsilyloxy)ethyl] Ether often stem from its synthesis and potential degradation pathways. The synthesis typically involves the silylation of diethylene glycol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base.
-
Residual Starting Materials: Unreacted diethylene glycol and trimethylsilyl chloride.
-
Byproducts of Silylation: Hexamethyldisiloxane, formed from the hydrolysis of the silylating agent.
-
Degradation Products: Silyl ethers are susceptible to hydrolysis, particularly in the presence of moisture or acidic/basic conditions, which can lead to the formation of diethylene glycol and trimethylsilanol.[1]
A robust analytical method is therefore essential to separate and quantify the parent compound from these potential impurities.
Gas Chromatography: A Powerful Tool for Purity Determination
Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like Bis[2-(trimethylsilyloxy)ethyl] Ether. When coupled with a Flame Ionization Detector (FID), it provides a reliable and quantitative method for purity assessment.
Why GC-FID is the Preferred Method:
-
High Resolution: Capillary GC columns offer excellent separation of closely related compounds.
-
Sensitivity: The FID is highly sensitive to organic compounds, allowing for the detection of trace impurities.
-
Quantitative Accuracy: With proper calibration, GC-FID provides accurate and precise quantification of the main component and its impurities.
The following sections detail the development and validation of a GC-FID method for this purpose.
Experimental Protocol: A Validated GC-FID Method
This section outlines a detailed, step-by-step methodology for the purity determination of Bis[2-(trimethylsilyloxy)ethyl] Ether.
3.1. Materials and Reagents:
-
Bis[2-(trimethylsilyloxy)ethyl] Ether (for testing)
-
High-purity reference standard of Bis[2-(trimethylsilyloxy)ethyl] Ether
-
Diethylene glycol (potential impurity standard)
-
Trimethylsilanol (potential impurity standard)
-
Hexamethyldisiloxane (potential impurity standard)
-
Anhydrous n-Hexane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel gas, 99.999% purity)
-
Air (FID oxidant, medical grade)
3.2. Instrumentation:
A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required.
3.3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent) | This non-polar column provides excellent separation for a wide range of compounds, including silyl ethers, based on their boiling points. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector and ensures a stable signal. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min | This temperature program allows for the separation of volatile impurities from the main peak and ensures that any higher-boiling impurities are eluted. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides optimal column efficiency and is inert towards the analytes. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading and ensures sharp peaks. |
| Split Ratio | 50:1 | A high split ratio is suitable for analyzing a relatively pure sample, preventing detector saturation. |
3.4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 100 mg of the Bis[2-(trimethylsilyloxy)ethyl] Ether reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with n-hexane.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Stock Solutions: Prepare individual stock solutions of diethylene glycol, trimethylsilanol, and hexamethyldisiloxane in n-hexane at a concentration of approximately 1 mg/mL.
-
Spiked Sample Solution: To a vial containing a known amount of the sample solution, add a small, known amount of each impurity stock solution to demonstrate the method's specificity.
Method Validation: Ensuring a Self-Validating System
A comprehensive validation of the analytical method is crucial to ensure its reliability and adherence to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
4.1. Specificity:
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Analyze the blank (n-hexane), the reference standard, the sample, and the spiked sample solution.
-
Acceptance Criteria: The peak for Bis[2-(trimethylsilyloxy)ethyl] Ether in the sample chromatogram should be free from any co-eluting peaks. The peaks for the potential impurities in the spiked sample should be well-resolved from the main peak.
4.2. Linearity and Range:
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of Bis[2-(trimethylsilyloxy)ethyl] Ether covering a range of 80% to 120% of the nominal concentration. Inject each solution and plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
4.3. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
-
Procedure: Spike a known amount of the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Analyze each spiked sample in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4.4. Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
4.6. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the chromatographic conditions, such as flow rate (± 0.1 mL/min), initial oven temperature (± 2 °C), and ramp rate (± 1 °C/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, and the purity results should not be significantly affected.
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| LOD | S/N ratio of approximately 3:1 |
| LOQ | S/N ratio of approximately 10:1 with acceptable precision and accuracy |
| Robustness | No significant impact on results with minor variations in method parameters. |
Comparison with Other Analytical Techniques
While GC-FID is a robust and reliable method, it is important to understand its performance in the context of other available analytical techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR, particularly quantitative NMR (qNMR), can be a powerful tool for purity assessment.[2]
-
Advantages:
-
Provides structural information, which can aid in impurity identification.
-
Can be a primary ratio method, not always requiring a reference standard of the analyte.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-FID, making it less suitable for detecting trace impurities.
-
Signal overlap can complicate quantification in complex mixtures.
-
Requires a relatively high concentration of the sample.
-
5.2. High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique but presents challenges for the analysis of non-polar, non-chromophoric compounds like Bis[2-(trimethylsilyloxy)ethyl] Ether.
-
Advantages:
-
Suitable for non-volatile and thermally labile compounds.
-
-
Disadvantages:
-
Bis[2-(trimethylsilyloxy)ethyl] Ether lacks a strong chromophore, making UV detection difficult. A refractive index (RI) detector could be used, but it has lower sensitivity and is not compatible with gradient elution.
-
As a non-polar compound, it would require a reversed-phase column with a highly organic mobile phase, which can be challenging to optimize for the separation of closely related non-polar impurities.[3][4][5][6]
-
Performance Comparison Summary:
| Feature | GC-FID | NMR | HPLC |
| Sensitivity | High | Moderate to Low | Low (with RI detector) |
| Quantitative Accuracy | High | High (qNMR) | Moderate |
| Impurity Detection | Excellent for volatile impurities | Good for major impurities, poor for trace | Challenging for non-chromophoric impurities |
| Structural Information | No | Yes | No |
| Applicability to Analyte | Excellent | Good | Poor |
Conclusion: A Scientifically Sound Approach to Purity Validation
The validation of a GC-FID method for determining the purity of Bis[2-(trimethylsilyloxy)ethyl] Ether is a critical step in ensuring the quality and consistency of this important chemical intermediate. The method outlined in this guide, based on established scientific principles and regulatory guidelines, provides a robust and reliable approach for this purpose. While other techniques like NMR and HPLC have their merits, GC-FID remains the most suitable and practical choice for the routine purity analysis of this compound, offering a superior combination of sensitivity, resolution, and quantitative accuracy. By following a rigorous validation protocol, researchers can have full confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Corey, E. J., & Snider, B. B. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(7), 2549–2550. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?[Link]
-
Shimadzu. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. [Link]
-
Waters. (n.d.). HPLC Separation Modes. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Bis(2-(trimethylsilyloxy)ethyl) Ether | C10H26O3Si2 | CID 552860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR [m.chemicalbook.com]
A Senior Scientist's Guide to Deconstructing the Certificate of Analysis for Bis[2-(trimethylsilyloxy)ethyl] Ether
For researchers and drug development professionals, the integrity of every reagent is paramount. The silent variable in an experiment is often the quality of the starting materials, a factor dictated not by the label on the bottle, but by the data within its Certificate of Analysis (CoA). Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS: 16654-74-3), a versatile diether silylating agent and linker, is particularly susceptible to quality variations that can impact experimental outcomes.[1][2][3] Its high reactivity and moisture sensitivity mean that a thorough evaluation of its quality is not just recommended—it is essential.
This guide moves beyond a simple product comparison to provide a framework for critically evaluating the quality of Bis[2-(trimethylsilyloxy)ethyl] Ether through its most important document: the Certificate of Analysis. We will dissect the key analytical tests, compare what distinguishes a high-quality CoA from a substandard one, and provide actionable protocols for in-house verification.
Deconstructing the Certificate of Analysis: Key Quality Attributes
A Certificate of Analysis is a formal document that certifies a specific batch of a product has been tested and meets a set of quality specifications.[4][5][6] For a moisture-sensitive reagent like Bis[2-(trimethylsilyloxy)ethyl] Ether, the CoA must be scrutinized for several key parameters.
1. Identity Confirmation: Is it the Correct Molecule? The first and most fundamental question a CoA must answer is whether the substance in the container is, in fact, Bis[2-(trimethylsilyloxy)ethyl] Ether.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides a molecular "fingerprint" by measuring the absorption of infrared light by specific chemical bonds.[7][8] A reliable CoA will state that the material's spectrum conforms to the reference structure. For this molecule, the key absorptions to confirm are the strong Si-O-C and C-O-C ether stretches (typically in the 1050-1150 cm⁻¹ region) and the Si-CH₃ stretches (around 1250 cm⁻¹ and 840 cm⁻¹). The absence of a broad O-H stretch (around 3300 cm⁻¹) is critical, as its presence would indicate hydrolysis of the silyl ether groups.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides definitive structural confirmation by mapping the hydrogen atoms in the molecule. The spectrum for Bis[2-(trimethylsilyloxy)ethyl] Ether is expected to be clean, showing a large singlet for the trimethylsilyl (-Si(CH₃)₃) protons around 0.1 ppm and two triplets for the ethylene bridge protons (-OCH₂CH₂O-) between 3.5 and 3.7 ppm.
2. Purity Assay: How Much of the Molecule is Present? Purity is arguably the most critical parameter. The method used to determine purity is as important as the final value itself.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is the gold standard for analyzing Bis[2-(trimethylsilyloxy)ethyl] Ether. Gas chromatography separates the compound from non-volatile impurities and residual solvents, while the mass spectrometer confirms the identity of the peak by its mass-to-charge ratio and fragmentation pattern.[10][11][12] A high-quality CoA will specify purity as determined by GC (e.g., "Purity (GC): ≥99.5%"), which provides far more confidence than a non-specific titration method.
3. Critical Impurity Analysis: What Else is in the Bottle? The impurities in a reagent can have a more significant negative impact than a slightly lower purity value. For this silyl ether, the primary concern is water.
-
Water Content (Karl Fischer Titration): Silyl ethers are highly susceptible to hydrolysis in the presence of moisture, which cleaves the silyl group to form a silanol and the corresponding alcohol (diethylene glycol). This degradation compromises the reagent's performance. Karl Fischer titration is an exceptionally accurate and specific method for quantifying water content in a sample.[13][14][15][16] A premium-grade product will have a specification for water content (e.g., "<100 ppm") determined by this method. The absence of this test on a CoA is a significant red flag.
Comparative Analysis: A Tale of Two Suppliers
The difference between a reliable supplier and a low-cost alternative is often evident in the details of the CoA. Let's compare two hypothetical certificates for the same product.
| Parameter | Supplier A (High-Quality) CoA | Supplier B (Minimal-Spec) CoA | Scientific Implication |
| Product Identity | Conforms to ¹H NMR and FTIR reference spectra. | Conforms to Standard. | Supplier A provides specific, verifiable methods. Supplier B's claim is vague and non-falsifiable. |
| Purity Assay | ≥ 99.5% (by GC-MS) | > 97% | Supplier A uses a highly specific, separating technique (GC-MS), ensuring the purity value reflects the target compound, not other volatile impurities. Supplier B's method is not stated and the purity threshold is lower. |
| Water Content | < 100 ppm (by Karl Fischer Titration) | Not Specified | CRITICAL: Supplier A guarantees low moisture content, essential for the stability and reactivity of the silyl ether. Supplier B provides no information, indicating a high risk of product degradation. |
| Appearance | Clear, colorless liquid. | Conforms. | Both are acceptable, but this is the least informative parameter. |
| Traceability | Lot-specific data with expiry date. | Batch Number provided. | Supplier A provides clear data for batch management and stability. |
Workflow for CoA Evaluation and Material Acceptance
Upon receiving a new batch of Bis[2-(trimethylsilyloxy)ethyl] Ether, a systematic evaluation is crucial. The following workflow ensures that only high-quality material enters your laboratory stock.
Caption: Workflow for evaluating a new chemical's CoA.
In-House Verification Protocols: Trust but Verify
A CoA provides batch-specific data, but errors in shipping or handling can occur. Simple in-house tests can validate the material's identity and integrity before use.
Protocol 1: Rapid Identity Confirmation by FTIR
This protocol verifies the molecular fingerprint of the received material against a known reference spectrum.
-
Objective: To confirm the identity of Bis[2-(trimethylsilyloxy)ethyl] Ether and check for hydrolysis.
-
Methodology:
-
Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Clean the crystal thoroughly with anhydrous acetone or isopropanol and allow it to dry completely.
-
-
Interpretation:
-
Confirm: The presence of strong peaks around 1100 cm⁻¹ (Si-O-C/C-O-C) and peaks at ~1250 cm⁻¹ and ~840 cm⁻¹ (Si-CH₃).
-
Reject: The presence of a significant broad peak between 3200-3500 cm⁻¹ indicates O-H bonds from water or hydrolysis products, suggesting the material is compromised.
-
Protocol 2: Purity Assessment by GC-MS
This protocol provides a quantitative assessment of purity and identifies any volatile impurities.
-
Objective: To verify the purity stated on the CoA and detect potential contaminants.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the material in a volatile, anhydrous solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters (Typical):
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS: Scan from m/z 40-500.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC). Calculate the area percent of the main peak corresponding to Bis[2-(trimethylsilyloxy)ethyl] Ether. Identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
-
Interpretation: The calculated area percent of the main peak should be in close agreement with the purity value reported on the CoA. Any significant impurity peaks should be identified to ensure they will not interfere with downstream applications.
Caption: Experimental workflow for in-house GC-MS verification.
By adopting a rigorous, evidence-based approach to evaluating the Certificate of Analysis, scientists can mitigate risks, ensure the quality of their reagents, and ultimately enhance the reproducibility and reliability of their research.
References
-
CP Lab Safety. (n.d.). Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-(trimethylsilyloxy)ethyl) Ether. National Center for Biotechnology Information. Retrieved from [Link]
-
Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved from [Link]
-
News-Medical.Net. (2019). Advantages and Limitations of Karl Fischer Titration. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Retrieved from [Link]
-
Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]
-
Alfa Chemistry. (2023). A Comprehensive Solution for Karl Fischer (KF) Moisture Testing. Labinsights. Retrieved from [Link]
-
Blog, C. (2023). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra results of the samples with silanol group. Retrieved from [Link]
-
ResearchGate. (2019). How to read and Interpret GC/MS Spectra. Retrieved from [Link]
-
WorldofTest.com. (2023). Karl Fischer Titration - Precise Moisture Analysis Made Easy. Retrieved from [Link]
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Do You Interpret GC-MS Data?. YouTube. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]
-
C&EN. (2023). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Retrieved from [Link]
-
Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Bis[2-(trimethylsilyloxy)ethyl] Ether
As professionals in scientific research and development, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS No. 7381-30-8, for the related compound 1,2-Bis(trimethylsiloxy)ethane), ensuring the safety of laboratory personnel and compliance with regulatory standards.
The procedural choices outlined below are grounded in the specific chemical properties of silyl ethers, particularly their reactivity and potential hazards. Understanding the "why" behind each step is paramount to fostering a robust safety culture.
Hazard Identification & Risk Assessment: The "Why"
Before handling waste, a thorough understanding of the chemical's intrinsic hazards is essential. Bis[2-(trimethylsilyloxy)ethyl] Ether, like many silyl ethers, presents a multi-faceted risk profile that dictates its disposal pathway.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1] Vapors can accumulate in process areas, creating an ignition risk.[1] Therefore, all handling and disposal procedures must be conducted away from ignition sources such as open flames, hot surfaces, and sparks.[1][2] The use of spark-proof tools and explosion-proof equipment is a necessary precaution.[1][2]
-
Reactivity with Water (Hydrolysis): Silyl ethers are susceptible to hydrolysis, especially under acidic or basic conditions, breaking down to release the corresponding alcohol (in this case, ethylene glycol) and silanols.[3][4] While this reactivity can be exploited in synthesis, uncontrolled hydrolysis during disposal can lead to the generation of different chemical species, complicating the waste stream.
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][5] Direct contact must be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapour[1] |
| Skin Irritation | ❕ | Warning | H315: Causes skin irritation[1][5] |
| Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation[1][5] |
Pre-Disposal Handling & Waste Accumulation
Proper management begins the moment the material is designated as waste. Adherence to these steps prevents accidents and ensures regulatory compliance.
Protocol:
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of generation, for collecting this waste.[6] This area must be clearly marked.
-
Select a Compatible Waste Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) that is in good condition, free from cracks or leaks.[7] The container must have a tightly sealing cap.[5]
-
Label the Container Immediately: From the moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste Bis[2-(trimethylsilyloxy)ethyl] Ether".[6][7]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[7][8] This is crucial to prevent the release of flammable vapors.[1]
-
Segregate Incompatible Wastes: Store the silyl ether waste away from strong oxidizing agents and strong acids, as these materials are incompatible.[2]
Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated to disperse flammable vapors.[9]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity.[2]
-
Don Appropriate PPE: At a minimum, this includes safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Contain and Absorb: For small spills, use a non-combustible, inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[1][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Bis[2-(trimethylsilyloxy)ethyl] Ether is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Disposal of Bulk Liquid Waste
-
Work in a Ventilated Area: All transfers of waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors and control flammable hazards.
-
Transfer to Waste Container: Carefully pour the waste liquid into the properly labeled hazardous waste container, using a funnel to prevent spills.
-
Secure the Container: Tightly cap the container after adding the waste.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[11][12] This waste will be sent to a licensed waste disposal facility.[1]
Disposal of Empty Containers
An "empty" container that held this chemical must still be managed carefully due to residual flammable vapors.[1]
-
Thoroughly Empty Contents: Ensure that all pourable liquid has been removed from the container and transferred to the hazardous waste stream.[12]
-
Triple Rinse Procedure:
-
Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinsates as hazardous waste. [12] Add the rinsate to your flammable liquids waste stream. This step is vital because the rinse solvent will be contaminated with the silyl ether.
-
-
Deface the Label: Completely remove or obliterate the original product label to prevent confusion.[12]
-
Final Disposal: Once rinsed and dried, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin, per your institution's policy.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Bis[2-(trimethylsilyloxy)ethyl] Ether and its associated containers.
Caption: Decision workflow for handling and disposing of Bis[2-(trimethylsilyloxy)ethyl] Ether waste.
References
-
Safety Data Sheet: Diethyl ether . Carl ROTH.
-
SAFETY DATA SHEET: 1,2-Bis(trimethylsiloxy)ethane . Fisher Scientific. March 29, 2024.
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.
-
Bis(2-chloroethyl) Ether - Toxic Substance Portal . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. February 10, 2021.
-
Guidelines: Handling and Disposal of Chemicals . Purdue University College of Engineering.
-
Hazardous Waste Disposal Guide . Dartmouth College.
-
Safety Data Sheet: Bis(2-ethoxyethyl) ether . Chemos GmbH & Co.KG.
-
Safety Data Sheet: 1,2-BIS(TRIMETHYLSILOXY)ETHANE . Gelest, Inc. (via Amazon S3). December 9, 2024.
-
Safety Data Sheet: 1,2-Bis(trimethylsilyloxy)cyclobutene . TCI EUROPE N.V. February 5, 2025.
-
Deprotection of Silyl Ethers . Gelest Technical Library.
-
Hazardous Waste Disposal Guide . Research Safety, Northwestern University. February 27, 2023.
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency (EPA).
-
Selective Deprotection of Silyl Ethers . ResearchGate. August 6, 2025.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.
-
Chemical Waste Disposal Guidelines . Clark County School District.
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis . ACS Publications.
-
EHS Program Manual 5.2 - Waste Disposal Procedure . Weill Cornell Medicine.
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tert-Butyldimethylsilyl Ethers . Organic Chemistry Portal.
-
Silyl ether . Wikipedia.
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Navigating the Safe Handling of Bis[2-(trimethylsilyloxy)ethyl] Ether: A Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that chemicals like Bis[2-(trimethylsilyloxy)ethyl] Ether enable. However, true scientific excellence is built on a foundation of safety and procedural rigor. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS No. 16654-74-3), ensuring that your work is not only groundbreaking but also fundamentally safe.[1][2][3] This compound, also known as Diethylene Glycol Bis(trimethylsilyl Ether), belongs to the organosilicon family, a diverse group of chemicals known for their unique properties and applications.[1][4]
While a specific Safety Data Sheet (SDS) may classify this particular chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle it with the diligence appropriate for all laboratory chemicals, especially those belonging to the silyl ether and organosilicon classes. The protocols outlined here are grounded in the principles of managing related compounds and are designed to offer a robust system of safety.
Immediate Safety Protocols: Your Personal Protective Equipment (PPE) Mandate
When handling any organosilicon compound, a comprehensive PPE strategy is non-negotiable.[4] This is not merely a checklist but a system to prevent exposure through inhalation, skin contact, and eye contact.[5]
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[6][7] | To prevent skin absorption and direct contact. Gloves should be disposable, powder-free, and changed every 30 minutes or immediately if contaminated.[8] |
| Eye & Face Protection | Safety goggles with side shields. A face shield is required for tasks with a higher risk of splashes, such as pouring or transferring.[6] | Protects mucous membranes from irritation or chemical burns from splashes or aerosols.[6] Standard eyeglasses are insufficient.[8] |
| Body Protection | Disposable, long-sleeved gown with tight-fitting cuffs, closing in the back.[8] | Provides a barrier against accidental spills and contamination of personal clothing.[7][8] |
| Respiratory Protection | Use in a well-ventilated area is mandatory.[4] If there is a risk of inhaling vapors, especially in poorly ventilated or confined spaces, an N95 respirator or a Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges should be used.[4][6] | Vapors from organosilicon compounds can accumulate and pose an inhalation risk.[4] |
Operational Plan: From Receipt to Experiment
A structured workflow minimizes risk and ensures procedural consistency. The following steps provide a clear path for the safe handling of Bis[2-(trimethylsilyloxy)ethyl] Ether.
Workflow for Handling Bis[2-(trimethylsilyloxy)ethyl] Ether
Caption: A procedural workflow for the safe handling of Bis[2-(trimethylsilyloxy)ethyl] Ether.
Step-by-Step Handling Protocol
-
Verification and Preparation : Before opening the container, verify the chemical name and CAS number (16654-74-3).[1] Ensure you have read the relevant SDS and this guide. Mark the container with the date of receipt and the date it is first opened. This is critical for ethers, which can form explosive peroxides over time upon exposure to air.[9][10]
-
Workspace Setup : All handling of Bis[2-(trimethylsilyloxy)ethyl] Ether must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control vapor inhalation.[4] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Chemical Transfer : When transferring the liquid, pour slowly and carefully to avoid splashes.[4] Use only the quantity of chemical you need to minimize waste.[12]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[4] Store in a designated flammables cabinet.[10][12] The compound is incompatible with strong oxidizing agents and strong acids.[11]
-
Spill Management : In the event of a small spill, absorb the material with dry sand or another non-combustible absorbent material.[13] Place the contaminated material into a sealed, appropriate container for hazardous waste disposal.[12] All materials used for cleanup should be treated as hazardous waste.[12] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHSS) department.[4]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle and is mandated by local, state, and federal regulations.
Waste Management Protocol
Caption: A flowchart for the compliant disposal of chemical waste.
-
Waste Characterization : All unused Bis[2-(trimethylsilyloxy)ethyl] Ether and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) must be treated as hazardous waste.[12]
-
Segregation : Do not mix this waste with other waste streams.[12] Keeping waste streams separate and pure minimizes disposal costs and ensures safe handling by waste management professionals.
-
Containment and Labeling : Collect waste in a designated, leak-proof container that is compatible with the chemical. The container must be kept closed except when adding waste.[14] Label the container clearly with "Hazardous Waste" and the full chemical name: "Bis[2-(trimethylsilyloxy)ethyl] Ether".[14]
-
Disposal Timeline for Ethers : Due to the risk of peroxide formation, opened containers of ethers should be disposed of within 6 months.[10][12] Unopened containers should be disposed of within one year of the receipt date.[10][12]
-
Pickup : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHSS department for final disposal.[14]
By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and ensure the integrity of your research. Your commitment to these practices is a testament to your role as a responsible and trustworthy scientific professional.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: Bis(2-ethoxyethyl) ether. (2020-03-02). [Link]
-
Sylicglobal Textile Auxiliaries Supplier. Precautions For Safe Use Of Organosilicon. (2023-11-14). [Link]
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University of St Andrews. Ethers - Handling and control of exposure. (2010-07-19). [Link]
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Biyuan. What PPE is required when handling MH Silicone Fluid?. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
-
Polyestershoppen. Personal Protective Equipment When Working with Resins. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. (2024-01). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether. [Link]
-
CP Lab Safety. Bis[2-(trimethylsilyloxy)ethyl] Ether, min 98%, 1 gram. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
